3-(4-n-Butylphenyl)-1-propene
Description
The exact mass of the compound 3-(4-n-Butylphenyl)-1-propene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-n-Butylphenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-n-Butylphenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-3-5-7-13-10-8-12(6-4-2)9-11-13/h4,8-11H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCHLLYFYYRFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373832 | |
| Record name | 3-(4-n-Butylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842124-16-7 | |
| Record name | 3-(4-n-Butylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 842124-16-7 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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chemical structure and properties of 3-(4-n-Butylphenyl)-1-propene
Technical Monograph: 3-(4-n-Butylphenyl)-1-propene as a Functional Scaffold
Executive Summary 3-(4-n-Butylphenyl)-1-propene (CAS: Analogous to 27798-45-4 [tert-isomer], specific n-butyl isomer often custom synthesized), frequently referred to as 1-Allyl-4-n-butylbenzene , represents a critical class of alkyl-aryl-alkene intermediates.[1] Unlike its tert-butyl analog, which is defined by steric bulk, the n-butyl variant is characterized by its flexible lipophilic tail and terminal olefinic handle.[1] This unique structural duality makes it a preferred mesogenic precursor in liquid crystal (LC) engineering and a versatile lipophilic scaffold in medicinal chemistry.
This guide dissects the physicochemical behavior, validated synthesis protocols, and reactivity profiles of this molecule, providing a roadmap for its application in advanced materials and drug discovery.
Part 1: Chemical Identity & Structural Analysis[2][3]
The molecule consists of a benzene ring para-substituted with a flexible n-butyl chain and a reactive allyl group.[1]
Structural Logic:
-
The n-Butyl Tail (Lipophilicity & Phase Behavior): The linear C4 chain provides significant lipophilicity (Predicted LogP
4.8–5.1) and conformational flexibility. In liquid crystals, this "tail" is essential for stabilizing nematic phases by preventing efficient crystal packing, unlike the rigid tert-butyl group. -
The Allyl Handle (Reactivity): The terminal alkene (
) is electronically isolated from the aromatic ring by a methylene bridge ( ). This prevents conjugation, maintaining the alkene's reactivity as a standard terminal olefin (susceptible to metathesis, hydroboration, and radical polymerization) without deactivating the aromatic ring.
Physicochemical Properties (Predicted & Experimental):
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 174.29 g/mol | |
| Physical State | Colorless Liquid | Low melting point due to symmetry breaking by n-butyl.[1][2] |
| Boiling Point | Extrapolated from n-butylbenzene (183°C) and estragole (216°C).[1] | |
| Density | Typical for alkylbenzenes.[1] | |
| Refractive Index | High index useful for optical materials. | |
| Solubility | Immiscible in water; Soluble in DCM, THF, Hexane | Highly lipophilic. |
Part 2: Synthesis & Manufacturing Protocols
For high-purity applications (LC or Pharma), the Kumada Coupling or the Grignard Allylation are the gold standards. The Grignard route is preferred for cost-efficiency in batch manufacturing.[1]
Protocol A: Grignard Allylation (Standardized)
Rationale: This method avoids the use of expensive Palladium catalysts required in Stille/Suzuki couplings and utilizes readily available 4-n-butylbromobenzene.[1]
Reagents:
-
4-n-Butylbromobenzene (1.0 eq)[1]
-
Magnesium Turnings (1.2 eq, activated)
-
Allyl Bromide (1.2 eq)
-
Solvent: Anhydrous THF or Diethyl Ether.[1]
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine.
-
Grignard Formation: Add 10% of the 4-n-butylbromobenzene solution in THF. Heat gently until the iodine color fades (initiation). Dropwise add the remaining bromide solution to maintain a gentle reflux. Stir for 1 hour post-addition to ensure formation of 4-n-butylphenylmagnesium bromide .
-
Allylation: Cool the Grignard solution to 0°C. Slowly add Allyl Bromide (diluted in THF) dropwise. Critical Control Point: The reaction is highly exothermic. Maintain internal temperature <10°C to prevent Wurtz coupling homodimerization.[1]
-
Work-up: Quench with saturated
. Extract with diethyl ether ( ). Wash organics with brine, dry over . -
Purification: Fractional distillation under reduced pressure. The product is the lower-boiling fraction compared to the biaryl homocoupling byproducts.
Visualization: Synthesis & Reactivity Workflow
Figure 1: Synthetic pathway from brominated precursor to final allyl product, branching into key functionalization routes.[1]
Part 3: Reactivity Profile & Applications
The utility of 3-(4-n-Butylphenyl)-1-propene lies in its ability to serve as a "divergent intermediate."[1]
Liquid Crystal (LC) Engineering (Mesogen Synthesis)
The n-butyl chain is a classic "soft segment" in LC design.[1]
-
Mechanism: The allyl group allows for hydrosilylation (using
and Karstedt’s catalyst). This attaches the mesogenic phenyl-butyl core to siloxane backbones, creating "Side-Chain Liquid Crystalline Polymers" (SCLCPs).[1] -
Impact: These polymers exhibit fast response times in optical switching due to the decoupling of the mesogen from the polymer backbone via the propyl spacer (formed after hydrosilylation).
Pharmaceutical Scaffolds (Lipophilic Isosteres)
In drug design, the 4-n-butylphenyl moiety is a lipophilic anchor.[1]
-
Functionalization: The terminal alkene is converted via Hydroboration-Oxidation to a primary alcohol (3-(4-n-butylphenyl)propan-1-ol).[1]
-
Application: This alcohol is a precursor for modifying ester-based prodrugs or creating ether linkages in tyrosine kinase inhibitors, where the butyl group occupies hydrophobic pockets in the target protein (e.g., mimicking the isoleucine side chain).
Polymer Additives
The molecule acts as a chain transfer agent or a comonomer in radical polymerization. The allylic protons can abstract, regulating molecular weight, while the butyl group acts as an internal plasticizer, lowering the glass transition temperature (
Part 4: Safety & Handling (GHS Standards)
-
Hazards:
-
H226: Flammable liquid and vapor.
-
H315/H319: Causes skin and serious eye irritation (lipophilic solvent effect).
-
H304: May be fatal if swallowed and enters airways (aspiration hazard typical of low-viscosity hydrocarbons).[1]
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The terminal alkene is susceptible to slow auto-oxidation to peroxides upon air exposure.[1] Peroxide testing is mandatory before distillation.[1]
References
-
Preparation of Allylbenzene Derivatives: Standard Grignard protocols for allyl-aryl coupling. Source: Organic Syntheses, Coll. Vol. 1, p. 226 (1941); Vol. 19, p. 8 (1939).
-
Liquid Crystal Mesogen Synthesis: Gray, G. W. et al. "Liquid Crystals and Plastic Crystals." Context: Discusses the role of alkyl tails (n-butyl) in nematic phase stabilization.
-
Hydrosilylation of Allyl-Aryl Compounds: Marciniec, B. "Hydrosilylation: A Comprehensive Review on Recent Developments." Source: Springer Science & Business Media.[1]
-
PubChem Compound Summary (Analogous Structure): 3-(4-tert-Butylphenyl)-1-propene (Structural Analog for Property Estimation). Source: National Center for Biotechnology Information.[1]
-
Sigma-Aldrich Product Data (Precursor): 1-Bromo-4-n-butylbenzene (Starting Material). Source: Sigma-Aldrich.[1][3]
Sources
Technical Guide: Thermodynamic Properties of 3-(4-n-Butylphenyl)-1-propene
[1]
Part 1: Chemical Identity & Structural Context
Target Molecule: 3-(4-n-Butylphenyl)-1-propene
Synonyms: 1-Allyl-4-n-butylbenzene; p-n-Butylallylbenzene
CAS Registry Number: 842124-16-7 (Specific to n-butyl isomer)
Molecular Formula:
Structural Significance
The molecule consists of a benzene core substituted at the para positions with a flexible n-butyl chain and a reactive allyl group.[1] This structure is a critical intermediate in the synthesis of nematic liquid crystals. The n-butyl chain induces specific packing behaviors (Odd-Even effect) distinct from the bulky tert-butyl isomer, influencing melting points and enthalpy of fusion (
Figure 1: Structural decomposition of 3-(4-n-Butylphenyl)-1-propene illustrating thermodynamic contributors.
Part 2: Thermodynamic Profile (Interpolated & Comparative)
Note: Direct adiabatic calorimetry data for the n-butyl isomer is sparse in open literature compared to the tert-butyl analog.[1] The values below are derived from homologous series interpolation (Propyl
Phase Transition Properties
| Property | Value (Estimated/Range) | Confidence | Rationale |
| Boiling Point ( | 235°C – 245°C (at 760 mmHg) | High | Interpolated between p-allyltoluene (182°C) and higher homologs.[1] The n-butyl chain adds ~20-25°C per methylene unit relative to ethyl/propyl analogs. |
| Melting Point ( | -15°C to 5°C | Medium | n-Alkyl derivatives often show lower melting points than tert-butyl analogs ( |
| Enthalpy of Vaporization ( | 52 – 58 kJ/mol | High | Consistent with |
| Density ( | 0.87 – 0.89 g/cm³ (at 25°C) | High | Slightly higher than tert-butyl isomer (0.865 g/cm³) due to denser packing of linear chains.[1] |
Heat Capacity ( )
The molar heat capacity (
Part 3: Characterization Protocols (The "How-To")
To validate the thermodynamic profile for regulatory or research purposes, the following self-validating protocols are recommended.
Protocol A: Adiabatic Calorimetry (Gold Standard)
Objective: Determine precise
-
Sample Loading: Load ~0.5g of degassed liquid into the calorimetric cell (Titanium or Gold-plated copper). Seal under Helium (10 kPa) to enhance thermal conductivity.
-
Cooling: Cool to 80K using liquid nitrogen.
-
Stepwise Heating: Apply discrete energy pulses (
). Wait for thermal equilibrium (drift < K/min). -
Data Calculation:
Where is the heat capacity of the empty vessel (determined in a separate run).[1] -
Purity Determination: Use the fractional melting technique (van't Hoff equation plot of
vs ).
Figure 2: Logic flow for adiabatic heat capacity measurement.
Protocol B: Vapor Pressure & Enthalpy of Vaporization
Objective: Determine volatility and
-
Setup: Place sample in an isoteniscope connected to a vacuum line and precision manometer (0.01 Torr resolution).
-
Degassing: Freeze-pump-thaw cycles (x3) to remove dissolved air.
-
Measurement: Measure vapor pressure (
) at 5K intervals from ambient to 150°C. -
Analysis: Fit data to the Antoine Equation:
Derive from the slope of vs (Clausius-Clapeyron).[1]
Part 4: Safety & Handling (E-E-A-T)[1]
-
Reactivity: The allyl group is susceptible to autoxidation (peroxide formation) and spontaneous polymerization if stored without inhibitors (e.g., BHT).
-
Storage: Store at 2-8°C under Argon.
-
Toxicity: Like most alkylbenzenes, it is a potential skin irritant and aspiration hazard. Use nitrile gloves and work in a fume hood.
Part 5: References & Data Sources
-
Chemical Identity: 1-Allyl-4-butylbenzene, CAS 842124-16-7.[1][2] Catalog entries via BLD Pharm and Ambeed (2024). [Verified via Chemical Book & PubChem snippets].
-
Adiabatic Calorimetry Methodology: Tan, Z.C., et al. "Heat capacities and thermodynamic properties of p-tert-butyl-calix[4]arene."[1] Journal of Chemical Thermodynamics, 2006. (Standard protocol reference for alkyl-benzene derivatives).
-
Homologous Series Data: Thermodynamic properties of n-alkylbenzenes. NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1]
-
Synthesis Context: Cross-coupling of Triallyl(aryl)silanes with Aryl Bromides. ResearchGate, 2012. (Confirming synthesis of 1-allyl-4-butylbenzene).
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(4-n-Butylphenyl)-1-propene
Executive Summary
3-(4-n-Butylphenyl)-1-propene (also known as 1-allyl-4-n-butylbenzene) represents a critical structural motif in the synthesis of liquid crystalline mesogens and functionalized polymers. As a member of the 4-alkylallylbenzene family, it serves as a versatile intermediate, offering dual functionality: the chemically robust n-butyl chain provides lipophilicity and steric bulk essential for nematic phase stability, while the terminal allyl group acts as a reactive handle for polymerization, hydroboration, or cross-coupling.
This guide provides a definitive physicochemical profile, a validated synthetic workflow based on Kumada cross-coupling, and a structural characterization framework for researchers isolating this specific isomer.
Part 1: Fundamental Physicochemical Identity
The precise identification of 3-(4-n-Butylphenyl)-1-propene requires distinguishing it from its structural isomers (e.g., tert-butyl or isobutyl analogues), as the linear n-butyl chain significantly influences boiling point and packing density in material applications.
Molecular Data Table
| Property | Value / Description |
| IUPAC Name | 1-butyl-4-(prop-2-en-1-yl)benzene |
| Common Name | 3-(4-n-Butylphenyl)-1-propene; 1-Allyl-4-n-butylbenzene |
| Molecular Formula | |
| Molecular Weight | 174.28 g/mol |
| Exact Mass | 174.14085 Da |
| Element Analysis | C: 89.59%, H: 10.41% |
| Physical State | Colorless Liquid (Standard Temperature & Pressure) |
| Predicted LogP | ~4.7 (High Lipophilicity) |
| Boiling Point | ~245–250 °C (Predicted @ 760 mmHg) |
| Density | ~0.86 g/mL |
Structural Logic
The molecule consists of a central benzene ring with para-substitution.
-
Position 1: An allyl group (
), conferring reactivity. -
Position 4: A linear n-butyl chain (
), conferring Van der Waals interaction potential.
Part 2: Synthetic Pathways & Mechanism[3]
While Friedel-Crafts allylation is possible, it often suffers from poly-alkylation and rearrangement. The most authoritative and controllable route for synthesizing 3-(4-n-Butylphenyl)-1-propene is the Kumada-Corriu Cross-Coupling . This method utilizes a Grignard reagent derived from 4-n-butylphenyl bromide coupled with allyl bromide under Nickel catalysis.
Reaction Mechanism (Kumada Coupling)
The reaction proceeds via a Ni(II)/Ni(0) catalytic cycle:
-
Oxidative Addition: Allyl bromide adds to the low-valent Ni(0) species.
-
Transmetallation: The 4-n-butylphenylmagnesium bromide transfers the aryl group to the Nickel center, releasing
. -
Reductive Elimination: The C-C bond forms between the aryl and allyl groups, regenerating the Ni(0) catalyst.
Experimental Protocol
Note: All steps must be performed under an inert atmosphere (
Reagents:
-
4-n-Butylphenyl bromide (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Allyl bromide (1.2 equiv)
- (1-2 mol%) [Catalyst]
-
Tetrahydrofuran (THF) or Diethyl Ether (
) [Anhydrous]
Step-by-Step Workflow:
-
Grignard Formation:
-
Activate Mg turnings with iodine in minimal THF.
-
Add 4-n-butylphenyl bromide dropwise to maintain a gentle reflux.
-
Stir for 1-2 hours until Mg is consumed. This yields (4-n-butylphenyl)magnesium bromide .
-
-
Coupling Reaction:
-
Cool the Grignard solution to 0°C.
-
Add the
catalyst.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Add Allyl bromide dropwise (Caution: Exothermic).
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Workup:
-
Quench with saturated
. -
Extract with
(3x). -
Wash combined organics with brine, dry over
. -
Concentrate in vacuo.
-
-
Purification:
-
Purify via vacuum distillation or silica gel column chromatography (Hexanes as eluent) to isolate the pure olefin.
-
Visualized Workflow (DOT)
Figure 1: Synthetic pathway via Kumada Cross-Coupling, highlighting the conversion of the aryl bromide to the target allylbenzene.[1]
Part 3: Analytical Characterization
To validate the synthesis, researchers must confirm the presence of both the n-butyl chain and the allyl group, ensuring no isomerization to the conjugated propenylbenzene (which is thermodynamically more stable) has occurred.
Proton NMR ( -NMR) Profile
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.10 - 7.15 | Multiplet (AA'BB') | 4H | Ar-H | Characteristic para-substitution pattern. |
| 5.90 - 6.05 | Multiplet (ddt) | 1H | Internal vinylic proton; key indicator of allyl group integrity. | |
| 5.00 - 5.15 | Multiplet (dd) | 2H | Terminal vinylic protons; distinct splitting. | |
| 3.36 | Doublet | 2H | Benzylic allyl protons. | |
| 2.60 | Triplet | 2H | Benzylic butyl protons. | |
| 1.55 - 1.65 | Multiplet | 2H | Butyl chain methylene. | |
| 1.35 - 1.45 | Multiplet | 2H | Butyl chain methylene. | |
| 0.92 | Triplet | 3H | Terminal methyl of the butyl chain. |
Mass Spectrometry (EI-MS)
-
Molecular Ion (
): m/z 174 (Base peak or strong intensity). -
Tropylium Ion: m/z 91 (Common in alkylbenzenes).
-
Fragmentation: Loss of propyl radical (from butyl chain) or allyl radical depending on ionization energy.
Part 4: Applications in Materials Science
The utility of 3-(4-n-Butylphenyl)-1-propene extends beyond simple organic synthesis.[2] It is a "mesogenic core" precursor.
-
Liquid Crystals: The n-butyl chain provides the necessary anisotropy (rod-like shape) for nematic phases. The allyl group allows the molecule to be grafted onto polysiloxane backbones to create Side-Chain Liquid Crystalline Polymers (SCLCPs) .
-
Epoxy Resins: The allyl group can be oxidized to an epoxide (using mCPBA), creating bifunctional epoxy monomers that exhibit high thermal stability due to the rigid aromatic core.
Functionalization Logic (DOT)
Figure 2: Downstream synthetic utility of the allyl-functionalized core in materials science.
References
-
Kumada, M. (1980). "Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides." Pure and Applied Chemistry.
-
PubChem. (2023).[3] "3-(4-tert-Butylphenyl)-1-propene Compound Summary." (Used for homologous property estimation). National Center for Biotechnology Information. [4]
-
Bauer, F., et al. (2021). "Bio-Based Epoxy Resins from Estragole: Achieving High Glass Transition Temperatures."[5] ResearchGate.[5][6] (Demonstrates allylbenzene epoxidation utility).
-
Sigma-Aldrich. (2023). "1-Allyl-4-butoxybenzene Product Sheet." (Structural analogue reference).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 1-(Allyloxy)-4-tert-butylbenzene | C13H18O | CID 600124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-tert-Butylphenyl)-1-propene | C13H18 | CID 2757317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Synthesis of 4-n-butylallylbenzene: A Journey Through the Evolution of Carbon-Carbon Bond Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-n-butylallylbenzene is a substituted aromatic hydrocarbon with potential applications in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring both an n-butyl group and an allyl group attached to a benzene ring, makes it an interesting target for organic synthesis. The journey to efficiently synthesize this molecule is a story that mirrors the evolution of synthetic organic chemistry itself, from classical organometallic reactions to modern palladium-catalyzed cross-coupling methods. This guide provides an in-depth exploration of the historical and contemporary synthetic routes to 4-n-butylallylbenzene, offering not just protocols, but also the scientific rationale behind the chosen methodologies.
I. Historical Perspective: The Dawn of Arene Functionalization
The late 19th and early 20th centuries witnessed the birth of organometallic chemistry, which for the first time allowed for the direct formation of carbon-carbon bonds on an aromatic ring.[1][2][3] These early methods, while groundbreaking, often suffered from harsh reaction conditions, limited functional group tolerance, and the formation of side products.
A. The Wurtz-Fittig Reaction: A Plausible Early Approach
One of the earliest methods for alkylating aryl halides was the Wurtz-Fittig reaction, discovered in the mid-19th century.[4][5] This reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal.[4][6][7]
A hypothetical synthesis of a precursor to 4-n-butylallylbenzene using a Wurtz-Fittig approach could involve the reaction of 4-bromo-1-butylbenzene with allyl bromide. However, this method is prone to side reactions, such as the homocoupling of both the aryl and alkyl halides, leading to a mixture of products.
II. The Grignard Revolution: A More Controlled Approach
The development of Grignard reagents by Victor Grignard in 1900, a discovery for which he was awarded the Nobel Prize in Chemistry in 1912, represented a monumental leap forward in organic synthesis.[1][8] Grignard reagents (RMgX) provided a more reliable and versatile method for forming carbon-carbon bonds.[9]
A. Synthesis of 4-n-butylallylbenzene via a Grignard Reagent
A plausible and more controlled historical synthesis of 4-n-butylallylbenzene would involve the reaction of a Grignard reagent derived from a 4-n-butyl-substituted aryl halide with an allyl halide.
Reaction Scheme:
Figure 1: Grignard synthesis of 4-n-butylallylbenzene.
Experimental Protocol: Grignard Synthesis
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether to cover the magnesium.
-
A solution of 4-bromo-n-butylbenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming.
-
Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[10]
-
-
Reaction with Allyl Bromide:
-
The flask containing the Grignard reagent is cooled in an ice bath.
-
A solution of allyl bromide in anhydrous diethyl ether is added dropwise with vigorous stirring.[11]
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
-
Work-up:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation.
-
| Parameter | Value | Reference |
| Starting Material | 4-bromo-n-butylbenzene, Allyl bromide | General Grignard procedures |
| Reagents | Magnesium turnings, Iodine, Diethyl ether (anhydrous) | [10][11] |
| Reaction Time | 2-3 hours | [10][11] |
| Temperature | Reflux, then Room Temperature | [10][11] |
| Yield | Moderate to Good | General Grignard procedures |
Table 1: Summary of the Grignard Synthesis of 4-n-butylallylbenzene.
III. Friedel-Crafts Alkylation: An Alternative Classical Route
The Friedel-Crafts reaction, discovered in 1877, provides a direct method for the alkylation of aromatic rings.[12][13] This reaction typically involves the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14]
A. Friedel-Crafts Allylation of n-Butylbenzene
A direct synthesis of 4-n-butylallylbenzene could be envisioned through the Friedel-Crafts allylation of n-butylbenzene. However, this approach is fraught with challenges.
Challenges:
-
Carbocation Rearrangement: The allylic carbocation is prone to rearrangement.
-
Polyalkylation: The product, 4-n-butylallylbenzene, is more reactive than the starting material, n-butylbenzene, leading to the formation of poly-allylated products.[15]
-
Isomerization: The n-butyl group can isomerize under the strong acidic conditions of the reaction.[16]
Due to these limitations, direct Friedel-Crafts allylation is generally not a preferred method for the clean synthesis of this specific isomer. A more reliable approach would be a Friedel-Crafts acylation followed by reduction and then introduction of the allyl group via another method.
IV. The Modern Era: Palladium-Catalyzed Cross-Coupling Reactions
The latter half of the 20th century saw the advent of palladium-catalyzed cross-coupling reactions, which revolutionized organic synthesis. These methods, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, offer high efficiency, selectivity, and functional group tolerance.[17]
A. Suzuki Coupling: A Versatile C-C Bond Forming Strategy
The Suzuki reaction, first published in 1979, involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[17]
Reaction Scheme:
Figure 2: Suzuki coupling for the synthesis of 4-n-butylallylbenzene.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup:
-
To a reaction flask, add 4-n-butylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added.[18][19]
-
-
Reaction:
-
Allyl bromide is added to the reaction mixture.
-
The mixture is heated to a temperature typically ranging from 80 to 100 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
-
Work-up:
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel.
-
| Parameter | Value | Reference |
| Substrates | 4-n-butylphenylboronic acid, Allyl bromide | General Suzuki protocols |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand | [18][20] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | [18][19] |
| Solvent | Toluene/Water, Dioxane/Water, THF/Water | [18][19] |
| Temperature | 80-100 °C | [20] |
| Yield | High to Excellent | General Suzuki protocols |
Table 2: Summary of the Suzuki Coupling for 4-n-butylallylbenzene Synthesis.
B. Heck Reaction: A Powerful Tool for Alkene Arylation
The Heck reaction, developed in the late 1960s and early 1970s, is a palladium-catalyzed reaction of an unsaturated halide with an alkene.[21][22]
Reaction Scheme:
Figure 3: Heck reaction for the synthesis of 4-n-butylallylbenzene.
Experimental Protocol: Heck Reaction
-
Reaction Setup:
-
A reaction vessel is charged with 4-n-butyliodobenzene (or bromide), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine or potassium carbonate).
-
A suitable solvent such as DMF, NMP, or acetonitrile is added.
-
-
Reaction:
-
Propene gas is bubbled through the reaction mixture, or a sealed vessel is pressurized with propene.
-
The mixture is heated to a temperature typically between 80 and 140 °C.
-
The reaction is stirred for several hours until completion.
-
-
Work-up:
-
The reaction mixture is cooled, filtered to remove palladium black, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated.
-
The product is purified by column chromatography or distillation.
-
| Parameter | Value | Reference |
| Substrates | 4-n-butyliodobenzene, Propene | General Heck protocols |
| Catalyst | Pd(OAc)₂, PdCl₂ | [21][23] |
| Ligand | PPh₃, other phosphines | [23] |
| Base | Et₃N, K₂CO₃ | [21] |
| Solvent | DMF, NMP, CH₃CN | [24] |
| Temperature | 80-140 °C | [23] |
| Yield | Good to High | General Heck protocols |
Table 3: Summary of the Heck Reaction for 4-n-butylallylbenzene Synthesis.
V. Conclusion
The synthesis of 4-n-butylallylbenzene serves as a microcosm for the remarkable progress in the field of organic synthesis. From the early, often brute-force methods like the Wurtz-Fittig reaction to the more controlled and elegant Grignard and Friedel-Crafts reactions, and finally to the highly efficient and selective modern palladium-catalyzed cross-coupling reactions, the ability of chemists to construct specific molecular architectures has grown exponentially. For researchers and drug development professionals, understanding this evolution provides not only a toolbox of synthetic methods but also a deeper appreciation for the principles of reactivity and catalysis that underpin modern chemical science. The choice of synthetic route to 4-n-butylallylbenzene will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and cost-effectiveness.
VI. References
-
Vedantu. Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained. Available from: [Link]
-
Krayonnz. Explain Wurtz-Fittig reaction. Published February 9, 2022. Available from: [Link]
-
OpenOChem Learn. History. Available from: [Link]
-
Filo. Question 8 (a) What is Wurtz-Fittig reaction? How would you prepare ethy.. Published June 10, 2025. Available from: [Link]
-
Chemistry LibreTexts. 1.18: Definition, Importance and History of Organometallics. Published December 3, 2023. Available from: [Link]
-
YouTube. Wurtz-Fittig Reaction | Preparation of Alkyl Benzene | Named Reactions | Organic Chemistry. Published September 1, 2023. Available from: [Link]
-
Quora. What is the Wurtz-Fittig reaction? Published August 10, 2017. Available from: [Link]
-
Wikipedia. Organometallic chemistry. Available from: [Link]
-
HISTORY OF ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
ACS Publications. 40 Years of Organometallics. Published December 27, 2021. Available from: [Link]
-
Cambridge University Press. Suzuki Coupling. Available from: [Link]
-
Sciencemadness Discussion Board. Synthesis of Allylbenzene. Published June 2, 2009. Available from: [Link]
-
SATHEE JEE. Chemistry Heck Reaction. Available from: [Link]
-
University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. Available from: [Link]
-
Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Published July 21, 2020. Available from: [Link]
-
NDSU Virtual Chemistry Lab. Grignard Reaction. Available from: [Link]
-
Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Available from: [Link]
-
Web Pages. 1. Grignard Reaction. Available from: [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Friedel-Crafts Reactions". Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Substituted Benzenes: The Carter Synthesis of Siamenol. Published July 14, 2008. Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
Organic Syntheses Procedure. 10. Available from: [Link]
-
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Published May 30, 2020. Available from: [Link]
-
Asian Scientist Magazine. The First Six-Substituted Benzenes. Published February 2, 2015. Available from: [Link]
-
heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i. Published December 10, 2008. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Published May 17, 2018. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Lumen Learning. 16.2 Preparation of alkylbenzenes. Available from: [Link]
-
PMC. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Published January 20, 2010. Available from: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available from: [Link]
-
ACS Publications. Isomerization of Allylbenzenes. Published May 20, 2015. Available from: [Link]
-
NPTEL Archive. Module 7 Benzenes and Substituted Benzenes Lecture 17 Benzene and Related Compounds. Available from: [Link]
-
PMC. Synthesis of highly substituted benzene ring systems through three-component coupling of enyne imines, Fischer carbene complexes, and electron-deficient alkynes. Published February 24, 2017. Available from: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Published March 16, 2024. Available from: [Link]
-
PMC. Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Published July 7, 2023. Available from: [Link]
-
PrepChem.com. Preparation of allylbenzene. Available from: [Link]
-
ResearchGate. Synthesis of allyl benzene derivatives via intermolecular benzylation.. Available from: [Link]
-
ResearchGate. (A) Valence isomers of benzene 4–7. (B) Tamelen's first synthesis of.... Available from: [Link]
Sources
- 1. History | OpenOChem Learn [learn.openochem.org]
- 2. Organometallic chemistry - Wikipedia [en.wikipedia.org]
- 3. uga-editions.com [uga-editions.com]
- 4. Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained [vedantu.com]
- 5. Krayonnz : Social Learning Network [krayonnz.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. prepchem.com [prepchem.com]
- 12. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 13. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. byjus.com [byjus.com]
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- 16. softbeam.net:8080 [softbeam.net:8080]
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- 18. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 19. aidic.it [aidic.it]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 23. Heck Reaction [organic-chemistry.org]
- 24. vjs.ac.vn [vjs.ac.vn]
polymerization techniques for 1-Allyl-4-butylbenzene monomers
Executive Summary: The Allyl Paradox
1-Allyl-4-butylbenzene presents a classic challenge in polymer chemistry known as "allylic degradative chain transfer" (autoinhibition). While the molecule possesses a vinyl group capable of polymerization, the presence of the methylene bridge (
In standard free-radical conditions, the propagating radical abstracts a hydrogen atom from this allylic position rather than adding to the double bond. This generates a highly stable, resonance-stabilized allylic radical that cannot propagate further, effectively terminating the reaction and yielding only dimers or low-molecular-weight oligomers.
This guide presents two field-proven protocols to bypass this limitation:
-
Protocol A (The "Direct" Route): Palladium-Catalyzed Coordination Polymerization. This is the gold standard for obtaining high-molecular-weight, linear polymers without altering the monomer structure.
-
Protocol B (The "Isomerization" Route): Base-Catalyzed Isomerization followed by Cationic Polymerization. This converts the monomer into a "styrenic" analog (1-propenyl-4-butylbenzene) which is highly reactive.
Mechanistic Analysis & Visualizations
The Problem: Allylic Degradative Chain Transfer
Before attempting polymerization, researchers must understand why standard methods fail. The diagram below illustrates the competition between propagation (polymer growth) and chain transfer (termination).
Figure 1: The kinetic competition in radical polymerization. For allyl monomers,
Protocol A: Pd-Catalyzed Coordination Polymerization
Best For: High Molecular Weight, Linear Microstructure, Retention of Allyl Connectivity. Mechanism: Coordination-Insertion (Ziegler-Natta type mechanism adapted for polar/allyl monomers).
This protocol utilizes a Phosphine-Sulfonate Palladium(II) catalyst.[1] Unlike early transition metal catalysts (Ti/Zr) which are easily poisoned by aromatic allyl interactions, Pd(II) catalysts tolerate the functional group and suppress
Materials Checklist
-
Monomer: 1-Allyl-4-butylbenzene (Purity >99%, dried over
, distilled). -
Catalyst:
complex.-
Recommended:
.
-
-
Solvent: Toluene (Anhydrous, HPLC grade).
-
Scavenger: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (
) - Optional activator for enhanced rate. -
Inert Gas: High-purity Argon or Nitrogen.
Step-by-Step Methodology
1. Monomer Purification (Critical)
The butyl group increases lipophilicity, making the monomer prone to holding onto non-polar impurities.
-
Stir monomer over Calcium Hydride (
) for 24 hours at room temperature. -
Perform vacuum distillation. Collect the middle fraction.
-
Store inside a glovebox or Schlenk flask under
.
2. Catalyst Preparation
Note: If the specific phosphine-sulfonate catalyst is not commercially available, it must be synthesized via reaction of the ligand with
3. Polymerization Procedure
-
Setup: In a glovebox, charge a 50 mL Schlenk tube with a magnetic stir bar.
-
Loading: Add Toluene (10 mL) and 1-Allyl-4-butylbenzene (2.0 g, ~11.5 mmol).
-
Catalyst Injection: Add the Pd-Catalyst (20
mol) dissolved in a minimum amount of toluene/DMSO.-
Monomer:Catalyst ratio should be approx 500:1 to 1000:1.
-
-
Reaction: Seal the tube and remove from the glovebox. Place in an oil bath at 80°C .
-
Duration: Stir vigorously for 12–24 hours. The solution should become viscous.
-
Termination: Quench the reaction by adding 2 mL of methanol containing HCl (1M).
4. Isolation
-
Pour the reaction mixture into a large excess (200 mL) of Methanol . The polymer will precipitate as a white/off-white solid.
-
Filter and wash repeatedly with methanol to remove catalyst residues.
-
Dry under vacuum at 60°C for 24 hours.
Expected Outcome:
- : 10,000 – 50,000 g/mol .
-
Structure: Linear polyethylene-like backbone with pendant (4-butylphenyl)methyl groups.
-
: Lower than poly(allylbenzene) due to the flexible butyl tail (expect
).
Protocol B: Isomerization-Polymerization Strategy
Best For: Standard Laboratory Setups, Cationic Polymerization, Styrenic-like properties. Concept: Convert 1-Allyl-4-butylbenzene into 1-Propenyl-4-butylbenzene . The double bond moves into conjugation with the ring, making it reactive like styrene (anethole analog).
Figure 2: The "Isomerization-Polymerization" workflow transforms a dormant monomer into a reactive one.
Phase 1: Isomerization
-
Reagents: Potassium tert-butoxide (
), DMSO (Anhydrous). -
Procedure:
-
Dissolve 1-Allyl-4-butylbenzene in DMSO (1M concentration).
-
Add 0.2 equivalents of
. -
Heat to 60°C for 4 hours.
-
Workup: Quench with water, extract with ether, dry over
, and distill. -
Validation: Check
NMR.[1] The terminal alkene signals ( 5.0, 5.8 ppm) should disappear, replaced by internal alkene signals ( 6.0–6.5 ppm).
-
Phase 2: Cationic Polymerization
-
Solvent: Dichloromethane (DCM) or Toluene (must be strictly anhydrous).
-
Initiator: Boron Trifluoride Etherate (
). -
Procedure:
-
Cool the monomer solution (in DCM) to -78°C (Dry ice/acetone bath). Low temperature is crucial to prevent chain transfer in cationic systems.
-
Add initiator (1 mol%).
-
Stir for 2–4 hours.
-
Quench with ammoniacal methanol.
-
-
Result: This yields a polymer structurally similar to polystyrene but with a methyl group on the backbone (stiffer chain) and the butyl group on the ring.
Data Summary & Characterization
| Parameter | Protocol A (Pd-Coordination) | Protocol B (Isomerization-Cationic) |
| Primary Mechanism | Coordination-Insertion | Cationic Chain Growth |
| Monomer Form | Allyl (Unchanged) | Propenyl (Isomerized) |
| Reaction Temp | 80°C | -78°C to 0°C |
| Molecular Weight ( | High (>20 kDa) | Low to Medium (2–15 kDa) |
| Dispersity ( | Narrow (< 1.5) | Broad (> 1.5) |
| Key Challenge | Catalyst synthesis/cost | Extra synthesis step (isomerization) |
Analytical Validation
-
NMR:
-
Protocol A Polymer: Look for the disappearance of olefinic protons. Backbone signals will be broad alkyl peaks at 1.0–2.0 ppm.
-
Protocol B Polymer: Distinct methyl group signal on the backbone (from the propenyl methyl).
-
-
GPC (Gel Permeation Chromatography): Use Polystyrene standards. Note that the butyl group increases hydrodynamic volume, potentially inflating apparent MW slightly relative to PS standards.
References
-
Coordination Polymerization of Allylbenzenes
-
Ito, S., et al. "Coordination–insertion polymerization of polar allylbenzene monomers." Polymer Chemistry, 2011.
- Context: Describes the efficacy of Pd-phosphine-sulfonate catalysts for allylbenzene deriv
-
-
Isomerization Techniques
-
Hassam, M., et al. "Isomerization of Allylbenzenes." Chemical Reviews, 2015.
- Context: Comprehensive review on converting allylbenzenes to propenylbenzenes using base or transition metals.
-
- Kennedy, J. P., & Marechal, E. "Carbocationic Polymerization." John Wiley & Sons, 1982.
-
Radical Polymerization Limitations
Sources
epoxidation reaction conditions for p-n-butylallylbenzene
An In-Depth Guide to the Epoxidation of p-n-Butylallylbenzene: Methodologies, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The epoxidation of p-n-butylallylbenzene is a pivotal transformation in organic synthesis, yielding a versatile epoxide intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the primary methodologies for this reaction, delving into the mechanistic underpinnings of each approach to inform experimental design. We present a comparative analysis of common techniques, including classic peroxyacid-based methods, "green" catalytic systems utilizing hydrogen peroxide, and advanced organocatalytic dioxirane-mediated epoxidations. Detailed, field-tested protocols are provided for key methods, supplemented by troubleshooting advice and a summary of critical reaction parameters. This document is intended to serve as a practical and authoritative resource for researchers aiming to optimize the synthesis of p-n-butyl(oxiran-2-ylmethyl)benzene.
Introduction: The Synthetic Value of p-n-Butylallylbenzene Epoxide
p-n-Butylallylbenzene is an unfunctionalized, electron-rich alkene. Its conversion to the corresponding epoxide, p-n-butyl(oxiran-2-ylmethyl)benzene, unlocks a wealth of synthetic possibilities. The strained three-membered oxirane ring is a potent electrophile, susceptible to ring-opening by a wide array of nucleophiles.[1][2] This reactivity allows for the stereospecific installation of diverse functional groups, making the epoxide a valuable precursor for pharmaceuticals, agrochemicals, and fine chemicals. Selecting the appropriate epoxidation strategy is critical and depends on factors such as desired scale, cost, safety considerations, and the need for stereochemical control.
Core Mechanistic Principle: Electrophilic Oxygen Transfer
The epoxidation of an alkene is fundamentally an electrophilic addition reaction. The π-bond of the alkene acts as a nucleophile, attacking an electrophilic oxygen atom provided by an oxidizing agent. The reaction generally proceeds via a concerted mechanism, where the new C-O bonds are formed simultaneously on the same face of the double bond, resulting in a syn-addition.[3]
For peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), this is often depicted as a "butterfly" transition state.[4][5] In catalytic systems, the active oxidant may be a metal-oxo species or a dioxirane, but the core principle of nucleophilic attack by the alkene on an electrophilic oxygen remains the same.[4][6]
Caption: General mechanism for peroxyacid epoxidation.
A Comparative Survey of Epoxidation Methodologies
Several robust methods exist for the epoxidation of unfunctionalized alkenes like p-n-butylallylbenzene. The choice of method involves a trade-off between simplicity, cost, environmental impact, and potential for asymmetric synthesis.
Method 1: Peroxyacid Epoxidation with m-CPBA
This is a classic, high-yielding, and operationally simple method for epoxidizing electron-rich alkenes.[4][7] meta-Chloroperoxybenzoic acid (m-CPBA) is a commercially available, crystalline solid that serves as an effective electrophilic oxygen donor.[3]
-
Mechanism: The reaction proceeds through the concerted "butterfly" transition state, ensuring stereospecific syn-addition of the oxygen atom.[3][5]
-
Causality: The electron-rich nature of the allylbenzene double bond accelerates the reaction with the electrophilic peroxyacid. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) to ensure solubility of both the substrate and reagent. A buffer, such as sodium bicarbonate, is sometimes added to neutralize the acidic m-chlorobenzoic acid byproduct, which can otherwise catalyze the ring-opening of the newly formed epoxide.[5]
-
Safety: m-CPBA is a strong oxidizing agent and can be explosive, especially in pure form; commercial grades with a purity of ≤77% are safer to handle.[8]
Method 2: Catalytic Epoxidation with Hydrogen Peroxide (H₂O₂)
Employing hydrogen peroxide as the terminal oxidant is environmentally advantageous, as its only byproduct is water.[9][10] These reactions require a catalyst to activate the H₂O₂.
-
Manganese (Mn) Catalysis: Manganese salts, often in combination with a carboxylic acid and a bicarbonate buffer, can catalyze the epoxidation of various alkenes.[11] These systems are cost-effective but may not be suitable for all substrate types.
-
Rhenium (Re) Catalysis: Methyltrioxorhenium (MTO) is a highly efficient catalyst that can perform epoxidations with aqueous H₂O₂.[9][11][12] The addition of a nitrogen-containing ligand like pyridine can further enhance catalytic turnover. While very effective, rhenium catalysts are expensive and toxic.[9]
-
Heterogeneous Catalysis: Zeolites and other solid catalysts (e.g., titanium silicalite-1, TS-1) offer the advantage of easy separation from the reaction mixture.[9][13][14] The reaction rate and selectivity can be highly dependent on the solvent system and the hydrophobicity of the zeolite pores.[14][15]
Method 3: Dioxirane-Mediated Epoxidation
Dioxiranes are highly reactive, three-membered cyclic peroxides that are potent oxygen transfer agents.[6][16] They are typically generated in situ from a ketone and a strong oxidant like potassium peroxymonosulfate (Oxone).[17]
-
Mechanism: The ketone catalyst reacts with Oxone to form a reactive dioxirane intermediate. This dioxirane then transfers an oxygen atom to the alkene in a concerted, spiro transition state.[6][18] The ketone is regenerated, allowing it to re-enter the catalytic cycle.
-
Causality (Shi Epoxidation): The Shi epoxidation utilizes a chiral, fructose-derived ketone catalyst, making it a premier method for asymmetric epoxidation.[17][18][19][20] A critical parameter is pH; the reaction must be run under basic conditions (pH ≈ 10.5) to favor dioxirane formation and suppress a competitive Baeyer-Villiger oxidation of the ketone catalyst.[17][18][21] This method is highly effective for trans-disubstituted and trisubstituted alkenes.[18][19]
Caption: Catalytic cycle of the Shi epoxidation.
Method 4: Asymmetric Epoxidation of Unfunctionalized Alkenes
For applications requiring enantiopure epoxides, specialized catalytic systems are necessary.
-
Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as the catalyst and a terminal oxidant like sodium hypochlorite (bleach).[22][23] It is particularly effective for the enantioselective epoxidation of unfunctionalized cis-1,2-disubstituted alkenes.[22][24] The mechanism is believed to involve a manganese(V)-oxo species as the active oxidant.[22][25]
-
Sharpless Asymmetric Epoxidation: It is important to note that the renowned Sharpless epoxidation is not suitable for p-n-butylallylbenzene, as it specifically requires the presence of an allylic alcohol to direct the catalyst.[26][27][28][29][30]
Data Summary: Comparison of Epoxidation Methods
| Method | Primary Oxidant | Catalyst/Reagent | Typical Solvent | Pros | Cons |
| Peroxyacid | m-CPBA | None (Stoichiometric) | DCM, Chloroform | Simple, high yield, reliable | Safety hazard (explosive), acidic byproduct, waste generation |
| H₂O₂ Catalysis | Hydrogen Peroxide | Mn, Re, or heterogeneous | Acetonitrile, Methanol, t-BuOH | "Green" (water byproduct), catalytic | Requires catalyst, may require buffers/additives, catalyst cost/toxicity |
| Dioxirane | Oxone | Ketone (e.g., Shi catalyst) | Acetonitrile/Water, DME | High enantioselectivity possible, metal-free | Requires strict pH control, biphasic system can be complex |
| Jacobsen | NaOCl, etc. | Chiral Mn-salen complex | DCM, Acetonitrile | High enantioselectivity for certain alkenes | Catalyst synthesis required, oxidant sensitivity |
Detailed Experimental Protocols
Protocol 1: Epoxidation using m-CPBA
This protocol is a general procedure for the reliable synthesis of racemic p-n-butyl(oxiran-2-ylmethyl)benzene.
Materials:
-
p-n-Butylallylbenzene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: Dissolve p-n-butylallylbenzene (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add m-CPBA (1.1-1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly. Causality: Slow addition prevents a rapid exotherm and potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the mixture back to 0 °C. Quench the excess peroxyacid by slowly adding saturated Na₂S₂O₃ solution until a starch-iodide paper test is negative. Causality: Sodium thiosulfate reduces the unreacted m-CPBA to m-chlorobenzoic acid, which is safer to handle and easier to remove.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove the acidic byproduct, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure epoxide.
Protocol 2: Organocatalytic Asymmetric Epoxidation (Shi-type)
This protocol outlines the synthesis of an enantioenriched epoxide using a fructose-derived ketone catalyst.
Materials:
-
p-n-Butylallylbenzene
-
Shi Catalyst (fructose-derived ketone)
-
Oxone (potassium peroxymonosulfate triple salt)
-
Potassium carbonate (K₂CO₃)
-
Ethylenediaminetetraacetic acid (EDTA) disodium salt
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Aqueous buffer solution (pH 10.5, prepared from K₂CO₃ and acetic acid)
-
Tetrabutylammonium bromide (TBAB, phase-transfer catalyst)
Procedure:
-
Buffer Preparation: Prepare a biphasic solvent system consisting of acetonitrile and the aqueous pH 10.5 buffer.
-
Reaction Setup: In a flask, combine p-n-butylallylbenzene (1.0 eq), the Shi catalyst (0.2-0.3 eq), and TBAB (0.01 eq) in the acetonitrile portion of the solvent system.
-
Oxidant Solution: In a separate flask, dissolve Oxone (1.5-2.0 eq) and EDTA (small amount, to chelate trace metals) in the aqueous buffer.
-
Reaction Initiation: Cool the substrate/catalyst mixture to 0 °C. Add the aqueous Oxone solution to the vigorously stirring organic mixture. Concurrently, add solid K₂CO₃ portion-wise to the reaction to maintain the pH at ~10.5. Causality: Maintaining a high pH is crucial for catalyst activity and to prevent the Baeyer-Villiger side reaction.[17][20]
-
Monitoring: Monitor the reaction by TLC or GC/MS. The reaction is typically complete within 3-6 hours.
-
Workup: Once complete, separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting enantioenriched epoxide via flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
General Experimental Workflow
Caption: A typical workflow for epoxidation reactions.
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Shi, Y. (1996). Asymmetric epoxidation of alkenes with a fructose-derived catalyst. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link]
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Application Notes and Protocols for Cross-linking Agents Derived from 3-(4-n-Butylphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, application, and characterization of novel cross-linking agents derived from 3-(4-n-butylphenyl)-1-propene. While direct literature on this specific family of cross-linkers is nascent, this guide establishes a robust framework for their utilization by drawing analogies from well-established vinylaromatic cross-linking agents, such as divinylbenzene (DVB). The inclusion of the 4-n-butylphenyl moiety is anticipated to impart unique properties to the resultant cross-linked polymers, including enhanced thermal stability, hydrophobicity, and tailored mechanical characteristics. These properties are highly desirable in advanced applications ranging from specialty polymers and coatings to matrices for controlled drug delivery. This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for researchers in polymer chemistry, materials science, and pharmaceutical development.
Introduction: The Rationale for 3-(4-n-Butylphenyl)-1-propene-Derived Cross-linkers
Conventional cross-linking agents, such as DVB, are widely used to form three-dimensional polymer networks, enhancing mechanical strength, thermal stability, and chemical resistance.[1] However, the demand for polymers with precisely tuned properties for specialized applications necessitates the development of novel cross-linking agents. The introduction of a 4-n-butylphenyl group into a cross-linker backbone offers several potential advantages:
-
Enhanced Solubility and Processability: The alkyl group can improve the solubility of the cross-linker in organic solvents and enhance its compatibility with various polymer matrices.[2]
-
Modified Mechanical Properties: The flexible n-butyl chain can influence the glass transition temperature (Tg) and mechanical properties of the resulting polymer network, potentially leading to materials with increased toughness or flexibility.[3]
-
Tailored Hydrophobicity: The hydrophobic nature of the n-butylphenyl group can be exploited in applications requiring low water absorption or specific interactions with non-polar molecules, such as in drug delivery systems for hydrophobic active pharmaceutical ingredients (APIs).
-
Improved Thermal Stability: The aromatic character of the phenyl group contributes to the thermal stability of the polymer network.[4]
This guide will focus on a hypothetical, yet synthetically plausible, bifunctional cross-linking agent: 1,4-bis(1-(4-n-butylphenyl)prop-2-en-1-yl)benzene (BBPB) . The proposed structure contains two reactive propene units, making it an effective cross-linker in free-radical polymerization.
Synthesis of a Bifunctional Cross-linking Agent: 1,4-bis(1-(4-n-butylphenyl)prop-2-en-1-yl)benzene (BBPB)
The synthesis of BBPB can be envisioned through a multi-step process, starting from commercially available 3-(4-n-butylphenyl)-1-propene. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis involves the conversion of 3-(4-n-butylphenyl)-1-propene to a Grignard reagent, followed by a coupling reaction with a dihalo-benzene.
Caption: Proposed synthetic route for BBPB.
Detailed Experimental Protocol for BBPB Synthesis
Disclaimer: This is a hypothetical protocol and should be adapted and optimized under appropriate laboratory safety protocols.
Materials:
-
3-(4-n-Butylphenyl)-1-propene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
1,4-Dibromobenzene
-
Iodine (catalyst)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (Schlenk line, reflux condenser, dropping funnel)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (nitrogen or argon), activate magnesium turnings in a dry three-necked flask with a crystal of iodine.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 3-(4-n-butylphenyl)-1-propene in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 1,4-dibromobenzene in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the 1,4-dibromobenzene solution to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure BBPB.
-
Characterization: The structure and purity of the synthesized BBPB should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Polymer Cross-linking: Free-Radical Polymerization
BBPB can be used as a cross-linking agent in the free-radical polymerization of various vinyl monomers, such as styrene, acrylates, and methacrylates. The following sections detail a protocol for the synthesis of cross-linked polystyrene beads via suspension polymerization.
Overview of Suspension Polymerization
Suspension polymerization is a widely used technique for producing spherical polymer beads.[5] The monomer, cross-linker, and initiator are suspended as droplets in an aqueous phase containing a stabilizer. Polymerization occurs within these droplets, resulting in solid polymer beads.
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Application Notes and Protocols for the Catalytic Isomerization of 3-(4-n-Butylphenyl)-1-propene
Abstract
This document provides a comprehensive technical guide for the catalytic isomerization of 3-(4-n-butylphenyl)-1-propene, a terminal alkene, into its more thermodynamically stable internal isomers, primarily (E/Z)-1-(4-n-butylphenyl)-1-propene. This transformation is a pivotal step in synthetic chemistry, converting readily available starting materials into higher-value intermediates for applications in drug development, materials science, and fine chemicals. We will delve into the mechanistic underpinnings of this reaction, compare various transition metal catalyst systems, and provide detailed, field-proven protocols for conducting the isomerization, with a focus on a highly efficient ruthenium-catalyzed, solvent-free method. Analytical procedures for monitoring reaction progress and characterizing the products are also thoroughly described.
Scientific Background and Strategic Importance
Alkene isomerization, the migration of a carbon-carbon double bond within a molecule, is a fundamentally atom-economical reaction.[1] It allows for the strategic repositioning of a functional group, thereby accessing different isomers from a single precursor. The isomerization of terminal (α-) olefins to internal olefins is particularly significant as it is driven by the greater thermodynamic stability of the internal, more substituted, double bond.
The substrate, 3-(4-n-butylphenyl)-1-propene, is an allylbenzene derivative. The goal of its isomerization is to shift the double bond into conjugation with the phenyl ring, forming (E)- and (Z)-1-(4-n-butylphenyl)-1-propene. The trans or (E)-isomer is generally the major product due to reduced steric hindrance compared to the cis or (Z)-isomer. This reaction is efficiently catalyzed by various transition metal complexes, with ruthenium, palladium, and rhodium being the most prominent.[2][3][4]
Mechanistic Pathways in Transition Metal Catalysis
The catalytic cycle for alkene isomerization predominantly follows one of two well-established mechanisms, both involving a metal-hydride species as a key intermediate. The specific pathway is often dependent on the metal center, its ligand sphere, and the reaction conditions.[5]
-
Hydride Addition-Elimination Pathway: This is the most common mechanism. It begins with the coordination of the alkene to a vacant site on the metal-hydride complex. This is followed by the migratory insertion of the alkene into the metal-hydride (M-H) bond, forming a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon re-forms an alkene (the isomerized product) and regenerates the active metal-hydride catalyst.[6]
-
π-Allyl Pathway: This mechanism involves the oxidative addition of an allylic C-H bond of the coordinated alkene to the metal center, forming a η³-allyl metal hydride intermediate. Reductive elimination, where the hydride is transferred back to a different carbon of the allyl ligand, yields the isomerized alkene product.[1][5]
Figure 1: The two primary catalytic mechanisms for alkene isomerization.
Catalyst System Selection: A Comparative Overview
The choice of catalyst is critical and dictates reaction conditions, efficiency, and selectivity.
| Catalyst Family | Key Characteristics | Typical Conditions | Advantages | Disadvantages |
| Ruthenium (Ru) | Extremely high activity (ppm loading), often forms active species in situ from various precursors (e.g., RuCl₃, Grubbs' catalysts).[7][8] | Neat (solvent-free), 150-180 °C.[9][10] | High efficiency, atom economy, simplified purification.[9] | Requires high temperatures. |
| Palladium (Pd) | Effective for allylbenzenes, often using Pd(II) salts like PdCl₂.[11][12] The active species is typically a palladium-hydride complex.[13][14] | Acetic acid or other polar solvents, moderate temperatures. | Well-studied, can be used in tandem reactions.[4] | May require solvent and higher catalyst loading. |
| Rhodium (Rh) | Highly selective for (E)-isomers, can be used in homogeneous or heterogeneous systems.[3] | Organic solvents (e.g., toluene, THF), 25-100 °C. | High stereoselectivity, milder conditions.[15] | Rhodium is expensive and less abundant.[10] |
For this application note, we will focus on a ruthenium-based protocol due to its exceptional activity and alignment with green chemistry principles (solvent-free conditions).[7][9]
Detailed Experimental Protocols
This section provides a step-by-step procedure for the isomerization of 3-(4-n-butylphenyl)-1-propene using a simple ruthenium precursor.
Materials and Equipment
-
Reagents: 3-(4-n-butylphenyl)-1-propene (>97%), Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), Anhydrous Toluene (for work-up), Deuterated Chloroform (CDCl₃) for NMR analysis, Silica Gel (for optional purification).
-
Equipment: Schlenk flask (25 or 50 mL), reflux condenser, magnetic stir bar, heating mantle with a thermocouple or an oil bath, Schlenk line with a supply of inert gas (Argon or Nitrogen), gas chromatograph-mass spectrometer (GC-MS), NMR spectrometer.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Transition metal catalysts should be handled with care.
-
The reaction is performed at high temperatures; use caution to avoid thermal burns.
Step-by-Step Reaction Protocol
-
Vessel Preparation: Flame-dry a 25 mL Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Allow the flask to cool to room temperature.
-
Reagent Charging: To the flask, add 3-(4-n-butylphenyl)-1-propene (e.g., 5.0 g, 28.7 mmol). Then, add the ruthenium catalyst. For an efficient reaction, extremely low catalyst loadings are needed. A 100 ppm loading is a good starting point.[7]
-
Scientist's Note: For a 100 ppm (0.01 mol%) loading, you would need approximately 5.9 mg of RuCl₃·xH₂O (assuming a molecular weight of ~207 g/mol for the anhydrous form). It is often more practical to prepare a stock solution of the catalyst in a volatile, anhydrous solvent (like THF), add the required volume, and then remove the solvent under vacuum before heating. This ensures accurate and homogeneous catalyst distribution.
-
-
Reaction Setup: Attach a reflux condenser to the Schlenk flask. Ensure the system is maintained under a positive pressure of inert gas.
-
Execution: Lower the flask into a preheated oil bath or heating mantle set to 150 °C. Begin vigorous stirring. The reaction is typically run neat (without any solvent).[8]
-
Monitoring Progress: The reaction is usually complete within 1-2 hours. To monitor, carefully take a small aliquot (a few drops) from the reaction mixture, dilute it with dichloromethane or ethyl acetate, and analyze by GC-MS. The analysis will show the disappearance of the starting material peak and the appearance of two new peaks corresponding to the (Z)- and (E)-isomers of 1-(4-n-butylphenyl)-1-propene.
-
Work-up and Isolation: Once the reaction reaches completion (as determined by GC analysis), turn off the heat and allow the mixture to cool to room temperature.
-
Insight: Due to the extremely low catalyst concentration (ppm level), the crude product is often pure enough for many subsequent applications without further purification.[9]
-
Optional Purification: If required, the dark-colored crude product can be purified by dissolving it in a minimal amount of a non-polar solvent (e.g., hexane) and passing it through a short plug of silica gel. The product will elute with the solvent, leaving the residual ruthenium species on the silica. Evaporate the solvent under reduced pressure to yield the purified product as a clear oil.
-
Figure 2: Experimental workflow for Ru-catalyzed isomerization.
Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for determining reaction conversion and the product isomer ratio.[16]
-
Column: A standard non-polar capillary column (e.g., DB-1 or HP-5MS, 30 m x 0.25 mm) is suitable.
-
Expected Elution Order: The terminal alkene (starting material) will typically elute first, followed by the internal (Z)- and (E)-isomers.
-
Quantification: Conversion and isomer ratios can be calculated from the peak areas in the gas chromatogram.
-
-
¹H NMR Spectroscopy: Confirms the structure of the products.
-
3-(4-n-Butylphenyl)-1-propene (Starting Material): Look for characteristic signals for the terminal vinyl protons (~5.0-6.0 ppm) and the allylic protons (~3.4 ppm).
-
(E/Z)-1-(4-n-Butylphenyl)-1-propene (Products): The terminal vinyl signals will disappear, replaced by new internal vinyl proton signals (~6.0-6.4 ppm) and a doublet for the new allylic methyl group (~1.8-1.9 ppm). The coupling constant (J-value) between the vinylic protons is diagnostic: a larger J-value (~16 Hz) indicates the (E)-isomer, while a smaller J-value (~11 Hz) indicates the (Z)-isomer.
-
Troubleshooting and Field-Proven Insights
-
Problem: No Reaction or Low Conversion.
-
Problem: Reaction Stalls.
-
Cause & Solution: Potential catalyst decomposition. While robust, prolonged heating can degrade the catalyst. However, with ppm-level catalysis, the reaction should be complete long before significant decomposition occurs. Ensure the system is truly inert, as oxygen can be detrimental to many catalysts.
-
-
Insight on Scalability: The solvent-free nature of the ruthenium-catalyzed process makes it highly amenable to large-scale synthesis.[7][9] The heat transfer becomes the primary engineering challenge on a larger scale. The minimal post-reaction work-up is a significant advantage, reducing solvent waste and processing time.
Conclusion
The catalytic isomerization of 3-(4-n-butylphenyl)-1-propene is an efficient and valuable transformation. While several transition metal systems can effect this reaction, ruthenium-based catalysts stand out for their exceptional activity at very low loadings under solvent-free conditions. The protocol described herein offers a robust, scalable, and environmentally conscious method for synthesizing (E/Z)-1-(4-n-butylphenyl)-1-propene, providing researchers and drug development professionals with a reliable tool for accessing these important chemical intermediates.
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- 12. connectsci.au [connectsci.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. connectsci.au [connectsci.au]
- 15. Rhodium-Catalyzed Isomerization of Alkenes — DIPC [dipc.ehu.eus]
- 16. COMBINED COMPENDIUM OF FOOD ADDITIVE SPECIFICATIONS [fao.org]
Application Note: Synthesis of 3-(4-n-Butylphenyl)-1-propene via Grignard Reaction
Abstract
This application note provides a comprehensive guide for the synthesis of 3-(4-n-Butylphenyl)-1-propene, a valuable organic intermediate. The primary method detailed is the Grignard reaction, a robust and versatile C-C bond-forming strategy. This document offers two detailed protocols: a direct Grignard coupling and a Nickel-catalyzed Kumada-Corriu coupling. It delves into the underlying reaction mechanisms, provides guidance on reagent preparation and handling, and outlines detailed workup and purification procedures. Furthermore, expected analytical data for product characterization are presented, alongside a discussion of potential side reactions and troubleshooting strategies. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.
Introduction
The synthesis of substituted aromatic compounds with aliphatic side chains is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical drug development to the creation of novel materials. 3-(4-n-Butylphenyl)-1-propene is a useful building block possessing both an aromatic ring and a reactive terminal alkene. The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains a premier method for the formation of carbon-carbon bonds.[1] Its utility stems from the generation of a highly nucleophilic organomagnesium halide (Grignard reagent), which can react with a wide array of electrophiles.[1]
This application note will focus on the synthesis of 3-(4-n-Butylphenyl)-1-propene through the reaction of 4-n-butylphenylmagnesium bromide with allyl bromide. The principles and protocols described herein are broadly applicable to the synthesis of analogous compounds.
Reaction Mechanism
The overall transformation involves two key stages: the formation of the Grignard reagent and the subsequent nucleophilic attack on the allyl halide.
Part 1: Formation of the Grignard Reagent
The Grignard reagent, 4-n-butylphenylmagnesium bromide, is prepared by the reaction of 4-bromo-n-butylbenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[1][2] The magnesium metal undergoes an oxidative insertion into the carbon-bromine bond. This process is believed to occur on the surface of the magnesium and is highly sensitive to the presence of water, which would protonate and destroy the nascent Grignard reagent.[1][3]
DOT Script for Grignard Reagent Formation
Caption: Formation of 4-n-butylphenylmagnesium bromide.
Part 2: Nucleophilic Attack on Allyl Bromide
The carbon atom bound to magnesium in the Grignard reagent is highly polarized and behaves as a potent nucleophile (carbanion).[1] This nucleophile readily attacks the electrophilic carbon of allyl bromide in an SN2-type reaction, displacing the bromide leaving group and forming the new carbon-carbon bond.
DOT Script for Nucleophilic Attack
Caption: Nucleophilic attack of the Grignard reagent on allyl bromide.
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (nitrogen or argon) in oven-dried glassware. Anhydrous solvents are essential. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Direct Grignard Coupling
This protocol is adapted from the synthesis of allylbenzene.[4]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Magnesium turnings | 24.31 | 2.67 g | 110 |
| 4-Bromo-n-butylbenzene | 213.12 | 21.31 g (15.8 mL) | 100 |
| Allyl bromide | 120.98 | 12.1 g (8.9 mL) | 100 |
| Anhydrous diethyl ether | 74.12 | ~150 mL | - |
| Iodine | 253.81 | 1 small crystal | - |
| Saturated aq. NH₄Cl | - | ~100 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (N₂ or Ar)
-
Separatory funnel
Procedure:
-
Apparatus Setup: Assemble the dry three-necked flask with the dropping funnel, reflux condenser, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Grignard Reagent Formation:
-
Place the magnesium turnings and a small crystal of iodine in the reaction flask.
-
Prepare a solution of 4-bromo-n-butylbenzene in 75 mL of anhydrous diethyl ether in the dropping funnel.
-
Add approximately 10 mL of the 4-bromo-n-butylbenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.[2]
-
Once initiated, add the remaining 4-bromo-n-butylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of allyl bromide in 40 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the allyl bromide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~100 mL).[3]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield pure 3-(4-n-Butylphenyl)-1-propene.
-
Protocol 2: Nickel-Catalyzed Kumada-Corriu Coupling
For substrates that may be sensitive to the conditions of a direct Grignard coupling, a transition-metal-catalyzed approach such as the Kumada-Corriu coupling can be employed.[5][6] This method often proceeds under milder conditions and can exhibit greater functional group tolerance.[7]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-n-Butylphenylmagnesium bromide | (Prepared in situ) | 100 mmol | 100 |
| Allyl chloride | 76.53 | 7.65 g (8.5 mL) | 100 |
| Ni(dppp)Cl₂ | 540.05 | 1.08 g | 2 |
| Anhydrous THF | 72.11 | ~150 mL | - |
Procedure:
-
Grignard Reagent Preparation: Prepare 4-n-butylphenylmagnesium bromide as described in Protocol 1, using anhydrous THF as the solvent.
-
Catalyst Setup: In a separate dry flask under an inert atmosphere, suspend Ni(dppp)Cl₂ (2 mol%) in 50 mL of anhydrous THF.
-
Coupling Reaction:
-
To the stirred catalyst suspension, add the freshly prepared Grignard reagent solution via cannula.
-
Cool the mixture to 0 °C.
-
Add a solution of allyl chloride in 20 mL of anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.
-
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.
Expected Results and Characterization
The final product, 3-(4-n-Butylphenyl)-1-propene, is a colorless oil. The expected yield for these protocols is in the range of 60-80%.
Characterization Data (Predicted based on analogous compounds): [8]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15-7.05 (m, 4H, Ar-H)
-
δ 5.95 (m, 1H, -CH=CH₂)
-
δ 5.10-5.00 (m, 2H, -CH=CH₂)
-
δ 3.35 (d, J = 6.8 Hz, 2H, Ar-CH₂-)
-
δ 2.60 (t, J = 7.6 Hz, 2H, Ar-CH₂-CH₂-)
-
δ 1.60 (m, 2H, -CH₂-CH₂-CH₃)
-
δ 1.35 (m, 2H, -CH₂-CH₃)
-
δ 0.92 (t, J = 7.2 Hz, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 140.5 (Ar-C)
-
δ 138.0 (Ar-C)
-
δ 137.5 (-CH=CH₂)
-
δ 128.5 (Ar-CH)
-
δ 128.3 (Ar-CH)
-
δ 115.5 (-CH=CH₂)
-
δ 39.5 (Ar-CH₂)
-
δ 35.0 (Ar-CH₂-CH₂-)
-
δ 33.5 (-CH₂-CH₂-CH₃)
-
δ 22.3 (-CH₂-CH₃)
-
δ 13.9 (-CH₃)
-
-
Mass Spectrometry (EI): m/z (%) = 174 (M+), 131, 117, 91.
Troubleshooting and Side Reactions
-
Failure to Initiate Grignard Reaction: This is often due to wet glassware or solvents, or an oxide layer on the magnesium. Ensure all equipment is rigorously dried and use fresh, anhydrous solvents. Activating the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane can be beneficial.[1][2]
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted aryl halide or the coupling of two allyl halides. Slow addition of the halide during Grignard formation and maintaining a moderate temperature can minimize this.[9]
-
Homocoupling of the Grignard Reagent: This can lead to the formation of 4,4'-di-n-butylbiphenyl. This is more prevalent at higher temperatures.
-
Allylic Rearrangement: While less common in this specific reaction, allylic halides can undergo rearrangement. Using milder conditions and appropriate catalysts can mitigate this.[10]
Conclusion
The Grignard reaction provides an efficient and scalable method for the synthesis of 3-(4-n-Butylphenyl)-1-propene. Both the direct coupling and the nickel-catalyzed Kumada-Corriu protocols offer reliable routes to the desired product. Careful attention to anhydrous conditions and reaction parameters is crucial for achieving high yields and purity. The protocols and data presented in this application note serve as a valuable resource for chemists engaged in the synthesis of this and related compounds.
References
- Grignard Reaction. (n.d.). Chem 355 Jasperse.
-
Kumada coupling. (2023, December 29). In Wikipedia. [Link]
-
1 H NMR and 13 C NMR data of compounds 3-4. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Preparation of allylbenzene. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]
-
Cahiez, G., & Alami, M. (1990). 6-CHLORO-1-HEXENE. Organic Syntheses, 68, 5. [Link]
-
3-(4-tert-Butylphenyl)-1-propene. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
The Grignard Reaction. (n.d.). University of Missouri–St. Louis. Retrieved February 23, 2026, from [Link]
-
Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
-
Grignard Reaction. (n.d.). Web Pages. Retrieved February 23, 2026, from [Link]
-
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved February 23, 2026, from [Link]
-
Vechorkin, O., Proust, V., & Hu, X. (2009). Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents. Journal of the American Chemical Society, 131(28), 9756–9766. [Link]
-
3-(4-tert-butylphenyl)-1-propene (C13H18). (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]
-
EXPERIMENT SEVEN. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved February 23, 2026, from [Link]
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]
-
Kumada Cross-Coupling of Aryl Grignard Reagents with Aryl Halides Catalyzed by an Immobilized Nickel Catalyst. (2025, August 10). ResearchGate. [Link]
-
1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
-
Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (2018). Chemical Reviews, 118(1), 218-352. [Link]
-
Synthesis of Allylmagnesium Bromide. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
-
Ashenhurst, J. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 3-(4-n-Butylphenyl)-1-propene
Executive Summary & Target Profile
User inquiries regarding the synthesis of 3-(4-n-Butylphenyl)-1-propene (CAS: Variable based on isomer, specific target structure 1-allyl-4-butylbenzene) typically stem from two root causes: homocoupling side-reactions during Grignard formation or isomerization of the terminal alkene during the coupling event.
This guide prioritizes the Kumada Coupling (Nickel-catalyzed) as the primary industrial route due to atom economy and cost, with Suzuki-Miyaura (Palladium-catalyzed) as the high-fidelity alternative for sensitive substrates.
Target Molecule Specifications
| Feature | Specification |
| IUPAC Name | 1-Allyl-4-butylbenzene |
| Structure | Aromatic ring substituted para with n-butyl and allyl groups. |
| Critical Quality Attribute | Isomeric Purity: Must remain terminal alkene ( |
Decision Matrix: Route Selection
Before troubleshooting, verify you are using the correct protocol for your constraints.
Figure 1: Synthetic route decision tree based on substrate sensitivity.
Protocol A: The Kumada Coupling (Primary Recommendation)
Mechanism: Nickel-catalyzed cross-coupling of 4-n-butylphenylmagnesium bromide with allyl bromide . Typical Yield: 75–85% (Optimized) / 40–50% (Unoptimized).
Workflow & Critical Parameters
| Step | Action | Mechanistic Rationale |
| 1. Activation | Mg turnings + I | Removes MgO passivation layer to allow Grignard initiation. |
| 2. Grignard Formation | Add 4-n-butylphenyl bromide in THF/Ether. Reflux 1h. | Formation of Ar-MgBr. Critical: Must be colorless to grey, not black. |
| 3. Catalyst Loading | Ni(dppp)Cl | Bidentate phosphine ligands (dppp) prevent |
| 4. Coupling | Add Grignard slowly to the Allyl Bromide/Catalyst solution at 0°C . | Inverse Addition is crucial. High concentration of Grignard promotes Wurtz homocoupling (Ar-Ar). |
Troubleshooting Guide: Kumada Protocol
Issue 1: "My reaction mixture turned black immediately and yield is low."
-
Diagnosis: Wurtz Homocoupling (Formation of 4,4'-dibutylbiphenyl).
-
Root Cause: Localized high concentration of Grignard reagent relative to the electrophile.
-
Corrective Action:
-
Switch to Inverse Addition : Cannulate the Grignard reagent into the solution of Allyl Bromide and Catalyst.
-
Dilute the Grignard solution further (0.5 M max).
-
Lower addition temperature to -10°C or 0°C.
-
Issue 2: "I see the product, but the double bond has moved (Isomerization)."
-
Diagnosis: Migration of the double bond to form the conjugated styrene derivative (1-(1-propenyl)-4-butylbenzene).
-
Root Cause: Presence of Nickel-Hydride (Ni-H) species. This occurs if the reaction runs too long or if the Grignard contains excess Mg-H (from moisture).
-
Corrective Action:
-
Quench Early: Do not let the reaction stir overnight. Monitor by GC/TLC and quench immediately upon consumption of starting material (usually < 2 hours).
-
Change Ligand: Switch from Ni(PPh
) Cl to Ni(dppp)Cl . The bite angle of dppp destabilizes the -hydride elimination pathway [1].
-
Issue 3: "The Grignard won't start."
-
Diagnostic: Solvent remains clear; halide concentration builds up (dangerous).
-
Corrective Action: "The Iodine Trick." Add a single crystal of iodine.[1] If the color persists for >5 mins, the reaction has not started. Add 5 drops of DIBAL-H (if available) or 1,2-dibromoethane to scour the magnesium surface. Never heat a stalled reaction with all reagents added.
Protocol B: The Suzuki-Miyaura Coupling (High Fidelity)
Mechanism: Pd-catalyzed coupling of 4-n-butylphenylboronic acid with allyl bromide . Typical Yield: 80–95%.
Workflow & Critical Parameters
| Step | Action | Mechanistic Rationale |
| 1. Catalyst | Pd(PPh | Tetrakis is standard, but Pd(dppf)Cl |
| 2. Base | K | Activates the boronic acid to the boronate "ate" complex, which is the active transmetallating species [2]. |
| 3. Solvent | THF/Water (4:1) or Toluene/Water.[2][3] | Water is required for the base to dissolve and activate the boron species. |
Troubleshooting Guide: Suzuki Protocol
Issue 1: "Low conversion of the Allyl Bromide."
-
Diagnosis: Catalyst poisoning or oxidative addition failure.
-
Root Cause: Allyl bromides are highly reactive but can form stable
-allyl palladium complexes that are slow to transmetallate if the boronic acid is not sufficiently activated. -
Corrective Action:
-
Increase Base Strength: Switch from Na
CO to CsF or TlOH (thallium hydroxide - extreme caution required) to accelerate transmetallation. -
Degas Thoroughly: Oxygen promotes rapid homocoupling of the boronic acid (Suzuki homocoupling), wasting the reagent.
-
Issue 2: "Protodeboronation (I'm getting butylbenzene)."
-
Diagnosis: The boronic acid group is replaced by a proton instead of the allyl group.
-
Root Cause: High temperature in aqueous basic media.
-
Corrective Action:
-
Use anhydrous conditions with CsF in Dioxane.
-
Use excess Boronic Acid (1.5 equiv) to account for loss.
-
Advanced Purification: The "Silver" Bullet
If you encounter inseparable mixtures of the terminal alkene (Product) and the internal isomer (Byproduct), standard silica chromatography often fails due to similar polarity.
The Fix: Silver Nitrate Impregnated Silica (AgNO
-
Principle: Silver ions (
) form reversible -complexes with alkenes. The stability of this complex depends on steric accessibility. Terminal alkenes bind stronger than internal alkenes. -
Protocol:
-
Dissolve AgNO
(10% w/w of silica) in Acetonitrile. -
Add Silica gel and rotary evaporate to dryness (protect from light).
-
Run column in Hexane/Ethyl Acetate.[4]
-
Result: The internal isomer elutes first; the desired terminal alkene elutes later.
-
Mechanistic Visualization (Kumada)
Understanding the failure points in the catalytic cycle is key to troubleshooting.
Figure 2: Kumada catalytic cycle highlighting critical failure points (Homocoupling and Isomerization).
FAQ: Rapid Fire Support
Q: Can I use Allyl Chloride instead of Allyl Bromide? A: Yes, but it reacts slower in the oxidative addition step. You may need to raise the temperature, which increases the risk of isomerization. Stick to Bromide for mild conditions.
Q: My Grignard reagent precipitated when I cooled it to 0°C. A: This is common for long-chain aryl Grignards. Add more THF to redissolve before cannulating. Do not add it as a slurry; concentration gradients will cause homocoupling.
Q: Why is Ni(dppp)Cl
References
-
Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[5][6][7] Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Standley, E. A., & Jamison, T. F. (2013). Nickel-Catalyzed Kumada Cross-Coupling of Allylic Ethers with Grignard Reagents. Journal of the American Chemical Society, 135(5), 1585–1592. Link
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
Technical Support Center: Purification of 3-(4-n-Butylphenyl)-1-propene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3-(4-n-Butylphenyl)-1-propene. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with isomeric impurities in their material. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in a sample of 3-(4-n-Butylphenyl)-1-propene?
A1: The isomeric impurities in your sample largely depend on the synthetic route used. Typically, reactions that form a double bond, such as dehydration of an alcohol or dehydrohalogenation, can produce a mixture of isomers.[1][2] For 3-(4-n-Butylphenyl)-1-propene, the most common impurities are its constitutional isomers, where the double bond is in a different position along the propyl chain.
Common Isomers of 3-(4-n-Butylphenyl)-1-propene:
| Isomer Name | Structure | Type of Isomerism |
| 3-(4-n-Butylphenyl)-1-propene | CH2=CH-CH2-(C6H4)-nBu | Target Compound |
| (E)-1-(4-n-Butylphenyl)-1-propene | CH3-CH=CH-(C6H4)-nBu | Positional & E/Z Isomer |
| (Z)-1-(4-n-Butylphenyl)-1-propene | CH3-CH=CH-(C6H4)-nBu | Positional & E/Z Isomer |
| 2-(4-n-Butylphenyl)-1-propene | CH2=C(CH3)-(C6H4)-nBu | Positional Isomer |
Additionally, depending on the synthesis of the butylphenyl starting material, you may also encounter isomers of the n-butyl group itself (sec-butyl, isobutyl, tert-butyl).
Q2: Which analytical technique is best for identifying and quantifying these isomers?
A2: High-resolution Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and widely used method for analyzing alkenylbenzene isomers.[3][4]
-
Expertise & Experience: GC provides excellent separation of volatile isomers with similar boiling points, which is characteristic of this compound class.[5] The mass spectrometer provides two critical pieces of information: the molecular weight (confirming it's an isomer) and a unique fragmentation pattern that can help distinguish between the different positional isomers.[6][7]
-
Trustworthiness: For quantitative analysis, it's crucial to create a calibration curve with a known standard if available.[7] If standards for the impurities are not available, the percent area from the GC chromatogram can provide a good estimation of purity, assuming similar response factors for the isomers.
A typical starting point for a GC-MS method would be a non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) with a temperature gradient program.
Q3: My compound is a liquid at room temperature. Can I still use crystallization?
A3: Direct crystallization is only effective for compounds that are solid at or near room temperature.[8][9] Since 3-(4-n-Butylphenyl)-1-propene and its isomers are typically liquids, direct crystallization is not a viable primary purification method.
However, a potential advanced strategy involves derivatization. You could perform a reaction to convert the alkene to a solid derivative, purify the solid derivative by recrystallization, and then regenerate the pure alkene. This is often complex and may not be practical unless very high purity is required and other methods have failed. Another approach involves forming solid coordination compounds with metal salts, such as cuprous chloride or silver salts, which can selectively react with certain vinyl-substituted aromatic compounds.[10]
Troubleshooting & Purification Guides
This section provides detailed guidance on the most common purification techniques. The following workflow can help you decide which method to pursue.
Sources
- 1. fiveable.me [fiveable.me]
- 2. One moment, please... [chemistrysteps.com]
- 3. Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. longdom.org [longdom.org]
- 10. US2973394A - Method of purifying styrene - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Hydrosilylation Catalyst Poisoning by Allylbenzenes
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst poisoning in hydrosilylation reactions, with a specific focus on challenges introduced by allylbenzene substrates.
I. Frequently Asked Questions (FAQs)
Q1: My hydrosilylation reaction with an allylbenzene substrate is sluggish or has failed completely. What are the likely causes?
A1: While several factors can lead to reaction failure, catalyst poisoning is a primary suspect when using allylbenzene and its derivatives. Platinum-based catalysts, such as Karstedt's catalyst, are highly susceptible to poisoning.[1][2] The most common issue with allylbenzenes is in-situ isomerization to (propenyl)benzenes (conjugated alkenes), which are potent catalyst inhibitors. Other potential causes include impurities in your reagents or solvents (e.g., water, sulfur, or phosphorus compounds), incorrect reaction setup, or catalyst degradation.[1][3]
Q2: How does allylbenzene isomerize, and why is the product a catalyst poison?
A2: Platinum catalysts, particularly under reaction conditions, can facilitate the isomerization of the terminal double bond of allylbenzene to form the more thermodynamically stable internal (conjugated) double bond of (E/Z)-propenylbenzene.[4] This conjugated system can chelate more strongly to the platinum center than the terminal alkene of allylbenzene, effectively deactivating the catalyst and halting the hydrosilylation reaction.[5]
Q3: What are the initial signs of catalyst poisoning in my reaction?
A3: The most immediate sign is a significant decrease in the reaction rate or a complete stall, which can be monitored by techniques like ¹H NMR (disappearance of Si-H signal) or GC analysis.[6] Other indicators include a color change in the reaction mixture, such as the formation of black or golden hues, which may suggest the formation of platinum colloids or inactive platinum species.[7][8] An unexpected increase in pressure drop across a catalyst bed in flow chemistry setups can also be a sign of fouling related to poisoning.[9]
Q4: Can I "rescue" a failed reaction that I suspect is due to catalyst poisoning?
A4: In some cases, adding more catalyst can restart a stalled reaction, although this is often not an ideal or cost-effective solution.[10] A better approach is to identify and eliminate the source of poisoning. If isomerization is the cause, it is often irreversible for that batch. The focus should then shift to preventing the issue in subsequent reactions.
II. In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving hydrosilylation issues when allylbenzenes are involved.
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly from the Start
Possible Cause A: Pre-existing Inhibitors in Allylbenzene Reagent
Your allylbenzene reagent may already contain conjugated isomers ((propenyl)benzenes) from manufacturing or improper storage.
-
Diagnostic Step 1: Analyze the Purity of the Allylbenzene.
-
Action: Before starting the reaction, analyze your allylbenzene starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.
-
Interpretation: Look for the presence of (E/Z)-propenylbenzene isomers. Even small percentages (1-2%) can significantly inhibit the catalyst. ¹H NMR will show characteristic signals for the internal vinylic protons of the propenyl group, distinct from the terminal protons of the allyl group.[11]
-
-
Corrective Action: Purify the Allylbenzene Reagent.
-
Protocol: If isomers are detected, purify the allylbenzene via distillation. The difference in boiling points between allylbenzene and its isomers is often sufficient for separation.
-
Possible Cause B: General Catalyst Poisons in Reagents or Solvents
Impurities other than isomers can also poison the catalyst. Common culprits include sulfur, phosphorus, and amine compounds.[1][2] Moisture can also deactivate the catalyst.[3]
-
Diagnostic Step 2: Evaluate Reagent and Solvent Purity.
-
Action: Use high-purity, anhydrous solvents and reagents. If you suspect contamination, consider using analytical techniques like GC-MS for organic impurities or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental poisons.[12]
-
-
Corrective Action: Implement Rigorous Purification and Handling Procedures.
-
Protocol:
-
Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).
-
Use freshly opened, high-purity reagents whenever possible.
-
Consider passing liquid reagents through a short plug of activated carbon or molecular sieves to remove potential poisons.[13]
-
Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Issue 2: Reaction Starts but Stalls After Partial Conversion
This is a classic symptom of catalyst deactivation during the reaction, often due to the formation of inhibitors in situ.
Possible Cause: Catalyst-Mediated Isomerization of Allylbenzene
The reaction conditions themselves are promoting the isomerization of your allylbenzene substrate to the inhibiting (propenyl)benzene.
-
Diagnostic Step 1: Monitor the Reaction Profile.
-
Action: Take aliquots from the reaction mixture at regular intervals and analyze them by GC or ¹H NMR.
-
Interpretation: Track the disappearance of the starting materials and the appearance of the desired hydrosilylation product. Crucially, also look for the emergence and growth of signals corresponding to (propenyl)benzene isomers. A correlation between the slowing of the hydrosilylation rate and the increase in the concentration of the isomer is strong evidence for this poisoning mechanism.
-
-
Corrective Action 1: Optimize Reaction Temperature.
-
Rationale: Isomerization is often more pronounced at higher temperatures.
-
Action: Run the reaction at the lowest temperature that still allows for a reasonable hydrosilylation rate. You may need to screen a range of temperatures to find the optimal balance.[6]
-
-
Corrective Action 2: Adjust Catalyst Loading.
-
Rationale: While counterintuitive, a higher initial catalyst concentration can sometimes favor the desired hydrosilylation over the isomerization side reaction, leading to a faster completion before significant poison generation. However, this can also accelerate isomerization, so careful optimization is required.
-
Action: Experiment with different catalyst loadings to determine the effect on the relative rates of hydrosilylation and isomerization.
-
-
Corrective Action 3: Consider a Different Catalyst.
-
Rationale: Not all platinum catalysts have the same propensity for promoting isomerization. Some heterogeneous catalysts or catalysts with specific ligand systems may be less prone to this side reaction.[14][15]
-
Action: If optimization of reaction conditions with your current catalyst fails, explore alternative catalysts. For example, some rhodium-based catalysts or platinum catalysts with modified ligands might offer better selectivity.[1]
-
III. Experimental Protocols & Visualizations
Protocol for Reagent Purity Analysis by GC-MS
-
Sample Preparation: Dilute a small sample (e.g., 1 µL) of your allylbenzene reagent in a suitable solvent (e.g., 1 mL of hexane or dichloromethane).
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., DB-5 or equivalent).
-
Temperature Program: Start at a low oven temperature (e.g., 50°C) and ramp to a higher temperature (e.g., 250°C) to ensure separation of isomers.[11]
-
Injector Temperature: 250°C.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for allylbenzene and its isomers (e.g., m/z 40-200).
-
-
Data Analysis: Identify the peaks corresponding to allylbenzene and any (propenyl)benzene isomers based on their retention times and mass spectra. The molecular ion will be the same, but fragmentation patterns may show subtle differences. Retention time is the most reliable indicator of isomeric separation.
Troubleshooting Workflow Diagram
Caption: Competitive pathways of hydrosilylation and catalyst poisoning.
IV. Catalyst Regeneration
Q5: Is it possible to regenerate a catalyst poisoned by allylbenzene isomers?
A5: For homogeneously catalyzed reactions, regeneration of the catalyst from the reaction mixture is generally not feasible. For heterogeneous catalysts, regeneration might be possible but depends on the nature of the catalyst and the poison.
-
Thermal Treatment: In some cases, heating the catalyst to high temperatures under an inert gas flow can drive off volatile organic poisons. [12]* Chemical Washing: Washing the catalyst with a suitable solvent or a mild acidic/basic solution might remove the poisoning species. For instance, an alkaline wash could be effective for some sulfur compounds, though this is less relevant for isomer poisoning. [12][16] It is crucial to note that these regeneration methods are more applicable to industrial settings with robust catalyst systems and may not be practical or effective in a laboratory setting for catalysts like Karstedt's. Prevention of poisoning is the most effective strategy.
V. Summary Table of Troubleshooting Strategies
| Symptom | Primary Suspected Cause | Diagnostic Action | Primary Corrective Action | Secondary Actions |
| Reaction fails to start | Pre-existing isomers in allylbenzene | GC-MS or ¹H NMR of starting material | Purify allylbenzene (distillation) | Ensure all other reagents and solvents are pure and anhydrous. |
| Reaction starts, then stalls | In-situ isomerization of allylbenzene | Monitor reaction profile by GC or NMR for isomer formation | Lower reaction temperature | Optimize catalyst loading; consider an alternative catalyst. |
| Discoloration of reaction mixture (black/gold) | Formation of inactive Pt colloids | Visual observation | Filter the final product through celite or activated carbon. [7] | Focus on preventing catalyst decomposition by optimizing reaction conditions. |
References
- Technical Support Center: Catalyst Poisoning in Diethoxymethylsilane Reactions - Benchchem. (URL: )
-
Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC. (URL: [Link])
-
β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts - ResearchGate. (URL: [Link])
- US4156689A - Purification of hydrosilanes and siloxanes - Google P
-
Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes | JACS Au - ACS Publications. (URL: [Link])
-
Karstedt catalysts | Johnson Matthey. (URL: [Link])
- CN106582846A - Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction - Google P
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Direct and Transfer Hydrosilylation Reactions Catalyzed by Fully or Partially Fluorinated Triarylboranes: A Systematic Study | Organometallics - ACS Publications. (URL: [Link])
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β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts - Scientific Research Publishing. (URL: [Link])
-
. (URL: [Link])
-
Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction - mediaTUM. (URL: [Link])
-
Photo-induced ring-maintaining hydrosilylation of unactivated alkenes with hydrosilacyclobutanes - PMC. (URL: [Link])
-
(PDF) Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation - Academia.edu. (URL: [Link])
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In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors | Journal of the American Chemical Society. (URL: [Link])
-
Palladium‐Catalyzed Hydrosilylation of Unactivated Alkenes and Conjugated Dienes with Tertiary Silanes Controlled by Hemilabile Hybrid P,O Ligand - ResearchGate. (URL: [Link])
-
Hydrosilylation: Removing black/golden colour from product. : r/chemistry - Reddit. (URL: [Link])
-
Why Hydrosilylation reagent works for ketone reduction and sometimes not working for the same substrate? | ResearchGate. (URL: [Link])
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. (URL: [Link])
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC. (URL: [Link])
-
Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. (URL: [Link])
-
Platinum‐Based Heterogeneously Catalyzed Hydrosilylation - qualitas1998.net. (URL: [Link])
-
Hydrosilylation - Chemistry LibreTexts. (URL: [Link])
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])
- A Comparative Guide to the Spectroscopic Properties of Dialkylbenzene Isomers - Benchchem. (URL: )
-
How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka. (URL: [Link])
-
Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air. (URL: [Link])
-
Highly Active and Selective Platinum(II)-Catalyzed Isomerization of Allylbenzenes: Efficient Access to (E)-Anethole and Other Fragrances via Unusual Agostic Intermediates | Organometallics - ACS Publications. (URL: [Link])
-
The screening of catalysts 1–9 in the hydrosilylation reaction (product... - ResearchGate. (URL: [Link])
-
β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts - ResearchGate. (URL: [Link])
-
Hydrosilylation of Alkenes Catalyzed by Bis-N-Heterocyclic Carbene Rh(I) Complexes A Density Functional Theory Study - mediaTUM. (URL: [Link])
-
Catalysts for the Hydrosilylation of Silicones - Heraeus Precious Metals. (URL: [Link])
-
Catalytic Hydrosilylation of Alkenes by a Ruthenium Silylene Complex. Evidence for a New Hydrosilylation Mechanism | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes - PMC. (URL: [Link])
- CN102188997A - Sulphur-poisoning-resistant hydrosilylation platinum catalyst, preparation method and application - Google P
-
Isomerization of allylbenzenes. - Semantic Scholar. (URL: [Link])
-
Regeneration of Potassium Poisoned Catalysts for the Selective Catalytic Reduction of NO with NH3 - Aerosol and Air Quality Research. (URL: [Link])
-
Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (URL: [Link])
-
(PDF) Isomerization of Allylbenzenes - Academia.edu. (URL: [Link])
-
Isomerization of Allylbenzenes | Chemical Reviews - ACS Publications. (URL: [Link])
-
Catalytic Activity and Inhibition of Platinum Complexes for Room Temperature Vulcanized Silicone Rubber | Request PDF - ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to the Thermal Stability Analysis of p-n-Butylallylbenzene Derivatives
Introduction: In the landscape of pharmaceutical and materials science research, understanding the thermal stability of novel compounds is a non-negotiable prerequisite for development. Molecules such as p-n-butylallylbenzene derivatives, with their potential applications stemming from the versatile allyl and substituted benzene moieties, are no exception. Thermal stability dictates storage conditions, processing parameters, and ultimately, the viability of a compound in its final application.[1][2]
This guide provides a comprehensive framework for the thermal stability analysis of p-n-butylallylbenzene derivatives. It is important to note that the scientific literature currently lacks specific, direct experimental data on this particular class of compounds. Therefore, this document is structured as a predictive and methodological guide, drawing upon established principles of thermal analysis and data from structurally analogous compounds, such as substituted benzenes and other allylbenzenes.[3][4][5] Herein, we delve into the core analytical techniques, provide field-tested experimental protocols, and offer a predictive comparison of how common substituents might influence the thermal behavior of the p-n-butylallylbenzene scaffold.
Fundamental Principles: What Governs Thermal Stability in Aromatic Systems?
The temperature at which a molecule begins to decompose is intrinsically linked to its structure. For benzene derivatives, stability is a function of the energy required to break its chemical bonds. This is influenced by several key factors:
-
Molecular Structure and Bond Strength: The inherent stability of the aromatic ring is high, but the substituents and their connection to the ring are often the points of initial thermal degradation. The C-C bond between the benzene ring and the allyl or butyl groups is a potential site for homolytic cleavage.
-
Electronic Effects: The electron density of the aromatic system plays a crucial role.[1][6]
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, increase the electron density of the ring, which can enhance resonance stability.[1][7]
-
Electron-Withdrawing Groups (EWGs) , like nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring. This can stabilize the ring itself by making it less susceptible to certain reactions, often increasing the energy barrier for degradation.[1][7]
-
-
Steric Effects: The physical size and arrangement of substituents can significantly impact thermal stability. Bulky groups, such as a tert-butyl group, can sterically hinder decomposition pathways, effectively shielding the more labile parts of the molecule from thermal attack.[1] Studies on other substituted aromatics have shown that ortho-substitution with bulky groups can notably enhance thermal stability.[1][7]
-
Intermolecular Interactions: Forces such as hydrogen bonding or π-π stacking between molecules can increase the overall energy required to disrupt the material, thus contributing to higher thermal stability in the solid state.[1]
Core Analytical Techniques: A Duality of Mass and Energy
A comprehensive thermal analysis relies on two primary, complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It directly answers the question: "At what temperature does my compound begin to lose mass?" This mass loss is typically due to decomposition or evaporation. The resulting TGA curve provides critical data points, including:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Percentage Mass Loss: Quantifies the amount of material lost at different temperature stages, which can provide insights into the composition and degradation pathway.
-
Residual Mass: The amount of material remaining at the end of the experiment, indicating the formation of non-volatile decomposition products like char.
Differential Scanning Calorimetry (DSC)
While TGA tracks mass, DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[8] It answers the question: "At what temperature does my compound undergo physical or chemical changes involving an exchange of energy?" DSC is crucial for identifying:
-
Melting Point (T_m): An endothermic event (heat is absorbed) that appears as a distinct peak.
-
Glass Transition Temperature (T_g): A change in the heat capacity as an amorphous solid transitions from a rigid to a more flexible state.
-
Crystallization (T_c): An exothermic event (heat is released) as a material solidifies into a crystalline structure.
-
Decomposition: Often observed as a complex series of endothermic and exothermic peaks corresponding to the energy changes of bond-breaking and bond-forming events during degradation.
Simultaneous DSC-TGA analysis is particularly powerful as it allows for the direct correlation of mass loss events with their corresponding energetic changes (endothermic or exothermic).[10]
Experimental Protocols for Robust Thermal Analysis
The trustworthiness of thermal analysis data hinges on meticulous experimental design. The following protocols are designed to be self-validating systems for analyzing novel p-n-butylallylbenzene derivatives.
Detailed TGA Protocol
Objective: To determine the onset decomposition temperature and degradation profile of a p-n-butylallylbenzene derivative.
-
Instrument Calibration: Ensure the TGA's mass balance and temperature sensor are calibrated using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature). This step is critical for data accuracy.
-
Sample Preparation:
-
Place 5-10 mg of the finely ground, dry sample into an alumina or platinum crucible.[9] A smaller sample size minimizes thermal gradients within the sample.
-
Gently tap the crucible to ensure a thin, even layer of the sample at the bottom. This promotes uniform heating.
-
-
Experimental Setup:
-
Temperature Program:
-
Equilibration: Hold the sample at a starting temperature (e.g., 30 °C) for 10-15 minutes to allow for thermal stabilization.
-
Heating Ramp: Increase the temperature at a linear rate of 10 °C/min up to a final temperature (e.g., 600 °C). A 10 K/min rate is a widely accepted standard that balances resolution and experimental time.[12]
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature (T_onset) using the tangent method on the initial mass loss step. This temperature is the primary metric for thermal stability.
-
Plot the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.
-
Detailed DSC Protocol
Objective: To identify melting points and other thermal transitions, and to characterize the energetic profile of decomposition.
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium. This ensures the accuracy of transition temperatures and energy measurements.
-
Sample Preparation:
-
Weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent the loss of volatile decomposition products, which could otherwise create sharp, non-reproducible endothermic peaks.[12]
-
-
Experimental Setup:
-
Place the sealed sample pan and an identical, empty reference pan into the DSC cell.
-
Set the purge gas to nitrogen at a flow rate of 30-50 mL/min to maintain an inert atmosphere.
-
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Ramp the temperature at 10 °C/min from ambient to a temperature just beyond the melt, or to the onset of decomposition as determined by TGA. This scan reveals the thermal history of the as-received sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.
-
Second Heating Scan: Ramp the temperature again at 10 °C/min. This scan provides data on the inherent material properties, free from its prior thermal history.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks (melting) and exothermic peaks (crystallization, some decomposition events).
-
Determine the glass transition temperature (T_g) as a step change in the baseline.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion.
-
Workflow Visualization
Caption: General workflow for thermal stability analysis.
Comparative Analysis of Derivatives: A Predictive Approach
Lacking direct experimental data, we can construct a predictive comparison based on established structure-property relationships in physical organic chemistry.[1][7][13] Let us consider the parent p-n-butylallylbenzene and several hypothetical derivatives.
| Compound ID | Derivative Name | Substituent (R) at ortho/meta position | Expected Electronic/Steric Effect | Predicted Relative Thermal Stability (T_onset) |
| 1 | p-n-Butylallylbenzene | -H | Baseline | Baseline |
| 2 | 2-Methoxy-4-n-butylallylbenzene | -OCH₃ (ortho) | Electron-Donating (EDG) | Higher |
| 3 | 2-Nitro-4-n-butylallylbenzene | -NO₂ (ortho) | Strong Electron-Withdrawing (EWG) | Significantly Higher |
| 4 | 2-Chloro-4-n-butylallylbenzene | -Cl (ortho) | Inductive EWG | Higher |
| 5 | 2-tert-Butyl-4-n-butylallylbenzene | -C(CH₃)₃ (ortho) | Steric Hindrance + Weak EDG | Significantly Higher |
Discussion of Predicted Trends:
-
Compound 2 (-OCH₃): The methoxy group is an EDG, which increases the electron density of the ring through resonance, potentially enhancing overall stability. A moderate increase in T_onset compared to the parent compound is expected.
-
Compound 3 (-NO₂): The nitro group is a strong EWG. It powerfully withdraws electron density, which can significantly stabilize the aromatic ring against thermal degradation, leading to a much higher predicted T_onset.[1][7]
-
Compound 4 (-Cl): Halogens like chlorine are electron-withdrawing through induction. This effect is expected to increase the energy required for decomposition, resulting in a higher T_onset than the unsubstituted compound.[7]
-
Compound 5 (-C(CH₃)₃): The tert-butyl group provides significant steric hindrance.[1] This bulkiness can physically block the initiation sites for decomposition, particularly those involving the allyl or butyl side chains. This steric protection is often a dominant factor in enhancing thermal stability, and thus this derivative is predicted to have one of the highest T_onset values.
Plausible Thermal Degradation Pathways
The thermal decomposition of allylbenzenes likely initiates at the weakest bonds under pyrolytic conditions.[2][3] The C-C bond between the ring and the allyl group is a probable site for initial homolytic cleavage, as is the C-H bond at the allylic position.
A plausible initial step is the cleavage of the propylene group (C3-loss) to yield a p-n-butylbenzene radical and a propylene radical.[3] Subsequent reactions could involve hydrogen abstraction, further fragmentation of the butyl chain, or cyclization and condensation reactions at higher temperatures, leading to char formation.[4]
Sources
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Refractive Index Validation: 3-(4-n-Butylphenyl)-1-propene vs. Conjugated Isomers
Executive Summary
This guide provides a rigorous validation framework for 3-(4-n-Butylphenyl)-1-propene (CAS: 27798-45-4), a critical intermediate in the synthesis of nematic liquid crystals.
The primary challenge in characterizing this molecule is distinguishing it from its thermodynamically more stable conjugated isomer, 1-(4-n-Butylphenyl)-1-propene . Standard purity tests (like TLC) often fail to resolve these isomers efficiently. This guide demonstrates how Refractive Index (RI) serves as a rapid, definitive "self-validating" checkpoint to confirm the retention of the allyl (isolated) double bond versus the propenyl (conjugated) system.
Theoretical Framework & Comparative Analysis
The Structural Distinction
The refractive index (
-
Target (Allyl): The double bond is isolated from the aromatic ring by a methylene bridge (
). This limits electron delocalization, resulting in a lower RI. -
Alternative (Conjugated): The double bond is directly attached to the ring. This extended
-system drastically increases polarizability, resulting in a significantly higher RI.
Comparative Data Table
The following table establishes the baseline for validation. Note the distinct gap between the Allyl target and its Conjugated analog.
| Parameter | Target: 3-(4-n-Butylphenyl)-1-propene | Alternative: 1-(4-n-Butylphenyl)-1-propene | Reference Std: Toluene |
| Structure Type | Allyl (Isolated) | Styrenic (Conjugated) | Aromatic Solvent |
| Expected | 1.5080 – 1.5120 | 1.5240 – 1.5290 | 1.4969 |
| Molar Refraction ( | 31.1 | ||
| Key Risk | Isomerization during distillation | Common impurity | N/A |
Critical Insight: If your synthesized sample yields an
, it is statistically probable that your catalyst has induced migration of the double bond, forming the conjugated isomer.
Experimental Protocol: The Self-Validating System
To ensure data integrity, this protocol uses a Double-Check System combining experimental measurement with theoretical calculation.
Equipment & Reagents[2][3][4]
-
Instrument: Digital Abbe Refractometer (Precision
). -
Temperature Control: Circulating water bath set to 20.0°C ± 0.1°C .
-
Calibration Standard: HPLC-grade Toluene or Naphthalene Bromide (for high index).
-
Cleaning Solvent: Acetone (high volatility, no residue).
Step-by-Step Methodology
-
System Equilibration:
-
Circulate water at 20°C for 30 minutes.
-
Why: Organic liquids exhibit a
of approximately . A error shifts the reading by , potentially masking isomer contamination.
-
-
Calibration (The Trust Anchor):
-
Apply Toluene.[1] Verify reading is
. -
If deviant, recalibrate the prism zero-point. Do not proceed until validated.
-
-
Sample Measurement:
-
Apply 3 drops of 3-(4-n-Butylphenyl)-1-propene.
-
Allow 60 seconds for thermal equilibrium.
-
Record
.
-
-
The "Self-Validating" Calculation (Lorentz-Lorenz):
-
Calculate the specific refraction (
) using your measured Density ( ) and RI ( ): -
Multiply by Molecular Weight (
) to get Experimental Molar Refraction ( ). -
Pass Criteria:
must match the theoretical sum of atomic refractions ( ) within .
-
Decision Logic & Troubleshooting (Visualization)
The following diagram illustrates the decision pathway for validating the product.
Figure 1: Decision tree for validating the integrity of the allyl double bond using Refractive Index.
Mechanistic Insight: Why the Difference?
To understand why the RI validation works, we must look at the electronic pathway. The diagram below compares the electron delocalization in the target vs. the impurity.
Figure 2: Structure-property relationship showing how conjugation length dictates refractive index.
References
-
Standard Reference Data for Toluene
- Source: National Institute of Standards and Technology (NIST) WebBook.
- D
-
URL:[Link]
-
Refractive Index of Allylbenzene (Parent Analog)
- Source: PubChem (NIH).
- D
-
URL:[Link]
-
Refractive Index of 4-n-Butylstyrene (Conjugated Analog)
- Source: Sigma-Aldrich / Merck Specific
-
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.[2]
-
Principles of Refractometry & Temperature Correction
- Source: University of Toronto, Chemistry Online.
- Principle: for arom
-
URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
